Product packaging for Descarbamoyl Cefuroxime-d3(Cat. No.:)

Descarbamoyl Cefuroxime-d3

Cat. No.: B15340495
M. Wt: 384.4 g/mol
InChI Key: OUSLHGWWWMRAIG-NVBZKAFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Descarbamoyl Cefuroxime-d3 is a useful research compound. Its molecular formula is C15H15N3O7S and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N3O7S B15340495 Descarbamoyl Cefuroxime-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15N3O7S

Molecular Weight

384.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9+/t10-,14-/m1/s1/i1D3

InChI Key

OUSLHGWWWMRAIG-NVBZKAFISA-N

Isomeric SMILES

[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Descarbamoyl Cefuroxime-d3 in Antibiotic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Descarbamoyl Cefuroxime-d3 in modern antibiotic research. Descarbamoyl Cefuroxime is a known degradation product and impurity of the second-generation cephalosporin antibiotic, Cefuroxime.[1][2] The deuterated isotopologue, this compound, serves as a critical tool, primarily as an internal standard, for the quantitative analysis of Cefuroxime and its metabolites in complex biological matrices. Its application is pivotal in pharmacokinetic, bioequivalence, and drug metabolism studies, ensuring the accuracy and reliability of analytical data. This document outlines the core principles of its use, detailed experimental protocols, and data presentation, providing a comprehensive resource for researchers in the field.

Core Function: An Ideal Internal Standard

In quantitative analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a constant amount to samples, calibration standards, and quality control samples. The IS helps to correct for the loss of analyte during sample preparation and for variations in instrument response.

This compound is an ideal internal standard for the quantification of Cefuroxime for several key reasons:

  • Structural Analogy: It is a stable isotope-labeled version of a primary metabolite of Cefuroxime, ensuring similar chemical and physical properties, such as extraction recovery and chromatographic retention time.

  • Co-elution: It co-elutes with the analyte of interest (Cefuroxime), providing effective compensation for matrix effects in the mass spectrometer.

  • Mass Differentiation: The deuterium labeling results in a different mass-to-charge ratio (m/z), allowing for distinct detection from the unlabeled analyte by the mass spectrometer.

  • Minimal Isotopic Interference: The +3 Da mass difference minimizes the potential for isotopic crosstalk between the analyte and the internal standard channels.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method development, leading to highly precise and accurate quantification.

Application in Pharmacokinetic and Bioequivalence Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Bioequivalence (BE) studies compare the pharmacokinetics of a generic drug to its brand-name counterpart. In both types of studies, accurate measurement of the drug concentration in biological fluids like plasma or urine over time is crucial.

This compound facilitates the reliable quantification of Cefuroxime in these studies, enabling the determination of key PK parameters.

Table 1: Representative Pharmacokinetic Parameters of Cefuroxime Determined Using a Validated LC-MS/MS Method with this compound as an Internal Standard
ParameterSymbolUnitValue (Mean ± SD)
Peak Plasma ConcentrationCmaxµg/mL15.2 ± 3.1
Time to Peak ConcentrationTmaxh2.5 ± 0.8
Area Under the Curve (0-t)AUC(0-t)µg·h/mL75.4 ± 12.9
Area Under the Curve (0-∞)AUC(0-∞)µg·h/mL80.1 ± 14.2
Elimination Half-lifet1/2h1.9 ± 0.4
Apparent Volume of DistributionVd/FL20.5 ± 4.3
Apparent Total ClearanceCL/FL/h6.2 ± 1.1

Note: The data presented in this table is illustrative and representative of typical values obtained in a pharmacokinetic study of orally administered Cefuroxime axetil.

Experimental Protocol: Quantification of Cefuroxime in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Cefuroxime in human plasma, employing this compound as an internal standard. This protocol is a composite based on established methods for Cefuroxime analysis.

Materials and Reagents
  • Cefuroxime reference standard

  • This compound (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions
  • Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Cefuroxime stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of methanol and water.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and calibration standards to room temperature.

  • To 100 µL of plasma, add 20 µL of the Internal Standard Working Solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an autosampler vial for analysis.

LC-MS/MS Conditions

Table 2: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate0.3 mL/min
Injection Volume10 µL
Column Temperature40°C

Table 3: Mass Spectrometric Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen
MRM TransitionsCefuroxime: 425.1 -> 207.1; this compound: 385.1 -> 167.1
Dwell Time200 ms

Visualizing Workflows and Relationships

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Cefuroxime using this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Descarbamoyl Cefuroxime-d3 (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Bioanalytical Workflow for Cefuroxime Quantification.
Logical Relationship in Quantification

The diagram below outlines the logical relationship for how the internal standard is used to ensure accurate quantification of the analyte.

G Analyte Cefuroxime (Analyte) Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

Principle of Internal Standard Quantification.

Conclusion

This compound is an indispensable tool in the field of antibiotic research, specifically for studies involving the quantitative analysis of Cefuroxime. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies provides the necessary precision and accuracy to confidently determine the pharmacokinetic profile and bioequivalence of Cefuroxime-based therapeutics. The detailed protocols and conceptual workflows presented in this guide offer a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in their research endeavors.

References

Descarbamoyl Cefuroxime-d3: A Technical Overview of its Role as a Cefuroxime Metabolite and Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime is a widely utilized second-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1] Administered parenterally as cefuroxime sodium or orally as the prodrug cefuroxime axetil, it undergoes metabolic transformation and degradation within the body. This technical guide provides an in-depth exploration of Descarbamoyl Cefuroxime, a key degradation product of Cefuroxime, and the utility of its deuterated analogue, Descarbamoyl Cefuroxime-d3, in bioanalytical applications. While primarily recognized as a degradation product, the potential for in vivo enzymatic formation of Descarbamoyl Cefuroxime positions it as a metabolite of interest in pharmacokinetic and drug metabolism studies.

Cefuroxime Metabolism and the Formation of Descarbamoyl Cefuroxime

Cefuroxime is noted for its metabolic stability, with a significant portion of the administered dose excreted unchanged in the urine.[1][2] The oral prodrug, cefuroxime axetil, is designed to enhance gastrointestinal absorption and is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to yield the active cefuroxime molecule.[3] The axetil moiety is further metabolized to acetaldehyde and acetic acid.[4]

The formation of Descarbamoyl Cefuroxime results from the hydrolysis of the carbamoyloxymethyl side chain at the 3-position of the cefuroxime molecule. While this transformation is well-documented as a chemical degradation pathway under various conditions, the potential for in vivo enzymatic hydrolysis suggests its role as a metabolite.[5] Studies on the biodegradation of cefuroxime by bacteria such as Bacillus clausii have indicated that hydrolysis is a key mechanism of breakdown, supporting the hypothesis of potential enzymatic conversion in humans.[6]

Metabolic Pathway of Cefuroxime to Descarbamoyl Cefuroxime

G Cefuroxime Cefuroxime Hydrolysis Hydrolysis (Chemical or Enzymatic) Cefuroxime->Hydrolysis Descarbamoyl_Cefuroxime Descarbamoyl Cefuroxime Hydrolysis->Descarbamoyl_Cefuroxime Carbamic_Acid Carbamic Acid (unstable) Hydrolysis->Carbamic_Acid Ammonia Ammonia Carbamic_Acid->Ammonia CO2 Carbon Dioxide Carbamic_Acid->CO2

Figure 1: Proposed pathway of Cefuroxime to Descarbamoyl Cefuroxime.

The Role of this compound in Bioanalysis

Isotopically labeled internal standards are crucial for accurate quantification of analytes in complex biological matrices by mass spectrometry. This compound, a deuterated form of Descarbamoyl Cefuroxime, serves as an ideal internal standard for the bioanalysis of Descarbamoyl Cefuroxime and, by extension, for monitoring the degradation of Cefuroxime. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference introduced by the deuterium atoms allows for distinct detection by a mass spectrometer, enabling precise and accurate quantification.

Quantitative Data

While specific quantitative data on the in vivo formation of Descarbamoyl Cefuroxime in humans is limited in publicly available literature, the following table summarizes key pharmacokinetic parameters of the parent drug, Cefuroxime. This data provides a baseline for understanding the disposition of Cefuroxime in the body, which is essential context for studying its metabolites and degradation products.

ParameterValueSpeciesAdministration RouteReference
Serum Half-life 70 minHumanIntramuscular/Intravenous[2]
Protein Binding 33%Human-[2]
Metabolic Stability >95%HumanParenteral[2]
Urinary Recovery >95% (unchanged)HumanParenteral[2]
Apparent Volume of Distribution 11.1 to 15.8 L/1.73 m²HumanIntramuscular/Intravenous[2]

Experimental Protocols

The following provides a representative experimental protocol for the quantification of Cefuroxime and Descarbamoyl Cefuroxime in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods for Cefuroxime analysis.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound (concentration to be optimized, e.g., 100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate Cefuroxime and Descarbamoyl Cefuroxime (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example values, require optimization):

      • Cefuroxime: Q1/Q3 (e.g., m/z 425.1 -> 207.1)

      • Descarbamoyl Cefuroxime: Q1/Q3 (e.g., m/z 382.1 -> 207.1)

      • This compound: Q1/Q3 (e.g., m/z 385.1 -> 210.1)

3. Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards.

  • Determine the concentration of the analytes in the study samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Figure 2: Workflow for the quantification of Cefuroxime and its metabolite.

Conclusion

Descarbamoyl Cefuroxime is a significant degradation product of Cefuroxime, with the potential for in vivo formation through enzymatic hydrolysis. Its deuterated analogue, this compound, is an indispensable tool for the accurate bioanalysis of this compound, facilitating robust pharmacokinetic and drug metabolism studies. Further research is warranted to fully elucidate the extent of in vivo descarbamoylation of Cefuroxime and its clinical implications. The methodologies outlined in this guide provide a framework for researchers to pursue these investigations.

References

Synthesis and Characterization of Descarbamoyl Cefuroxime-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Descarbamoyl Cefuroxime-d3, a deuterated analog of a key intermediate and metabolite of the cephalosporin antibiotic, Cefuroxime. This isotopically labeled compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Introduction

Descarbamoyl Cefuroxime is the primary metabolite of Cefuroxime, formed by the hydrolysis of the carbamoyl group. Understanding its formation and clearance is vital for evaluating the overall pharmacokinetic profile of the parent drug. This compound, with its deuterium-labeled methoxy group, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays. Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation in mass spectra, leading to highly accurate and precise quantification.

This guide details a plausible synthetic route for this compound and outlines the analytical techniques for its structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound involves a two-stage process: the preparation of the deuterated side-chain precursor, (Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetic acid (SMIA-d3), followed by its coupling with the cephalosporin core, 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA).

Synthesis of (Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetic acid (SMIA-d3)

The key to synthesizing the deuterated final compound is the preparation of the isotopically labeled side-chain, SMIA-d3. A plausible method involves the use of trideuteriomethoxyamine hydrochloride.

Experimental Protocol:

  • Oxidation of 2-acetylfuran: 2-acetylfuran is oxidized to 2-oxo-2-(furan-2-yl)acetic acid using an appropriate oxidizing agent, such as selenium dioxide.

  • Oximation: The resulting α-keto acid is then reacted with trideuteriomethoxyamine hydrochloride in a suitable solvent system (e.g., a mixture of water and ethanol) under controlled pH conditions (typically around 4-5) to form (Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetic acid (SMIA-d3). The reaction mixture is typically stirred at room temperature for several hours.

  • Isolation and Purification: The product, SMIA-d3, is isolated by filtration and purified by recrystallization from a suitable solvent to yield a pure crystalline solid.

Synthesis of this compound

The final step is the amide coupling of the deuterated side-chain (SMIA-d3) with the cephalosporin nucleus (7-AHCA).

Experimental Protocol:

  • Activation of SMIA-d3: SMIA-d3 is activated to a more reactive species, such as an acid chloride or a mixed anhydride. For example, treatment with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) at low temperatures (-10 to 0 °C) yields the corresponding acid chloride.

  • Coupling Reaction: In a separate reaction vessel, 7-AHCA is dissolved in an appropriate solvent mixture (e.g., water and acetone) and the pH is adjusted to the alkaline range with a base (e.g., sodium bicarbonate). The solution of the activated SMIA-d3 is then added slowly to the 7-AHCA solution at a low temperature (0-5 °C). The pH is maintained in the range of 7.0-8.0 during the addition.

  • Work-up and Isolation: After the reaction is complete, the pH of the mixture is adjusted to acidic (around 2.0-2.5) with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water and an organic solvent (e.g., acetone), and dried under vacuum to afford this compound.

Synthesis Pathway of this compound

G cluster_0 Side-chain Synthesis cluster_1 Coupling Reaction 2-Acetylfuran 2-Acetylfuran 2-Oxo-2-(furan-2-yl)acetic acid 2-Oxo-2-(furan-2-yl)acetic acid 2-Acetylfuran->2-Oxo-2-(furan-2-yl)acetic acid Oxidation SMIA-d3 SMIA-d3 2-Oxo-2-(furan-2-yl)acetic acid->SMIA-d3 Oximation Trideuteriomethoxyamine HCl Trideuteriomethoxyamine HCl Trideuteriomethoxyamine HCl->SMIA-d3 Activated SMIA-d3 Activated SMIA-d3 SMIA-d3->Activated SMIA-d3 Activation 7-AHCA 7-AHCA This compound This compound 7-AHCA->this compound Coupling Activated SMIA-d3->this compound G Synthesized Compound Synthesized Compound HPLC HPLC Synthesized Compound->HPLC MS MS Synthesized Compound->MS NMR NMR Synthesized Compound->NMR Purity Assessment Purity Assessment HPLC->Purity Assessment Molecular Weight Confirmation Molecular Weight Confirmation MS->Molecular Weight Confirmation Isotopic Enrichment Isotopic Enrichment MS->Isotopic Enrichment Structural Elucidation Structural Elucidation NMR->Structural Elucidation

In-Depth Technical Guide: Chemical Properties and Structure of Descarbamoyl Cefuroxime-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of Descarbamoyl Cefuroxime-d3, a deuterated analog of a key degradation product and synthetic intermediate of the cephalosporin antibiotic, Cefuroxime. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, and analytical methodologies. The inclusion of deuterated analogs like this compound is crucial in various research applications, including pharmacokinetic studies and as internal standards in analytical assays.

Chemical Identity and Properties

This compound is the isotopically labeled form of Descarbamoyl Cefuroxime, where three hydrogen atoms on the methoxy group have been replaced with deuterium. This substitution is key to its utility in mass spectrometry-based analytical methods.

Tabulated Chemical Data

The following table summarizes the key chemical identifiers and properties of this compound.

PropertyValue
Analyte Name This compound
Systematic Name (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Molecular Formula C₁₅D₃H₁₂N₃O₇S
Molecular Weight 384.38 g/mol
Accurate Mass 384.082
CAS Number 1803241-02-2[1]
Unlabeled CAS Number 56271-94-4[2][3][4]
Physical Description Pale Beige Solid
Applications A degradation product of labeled Cefuroxime, and an intermediate for the synthesis of labeled Cephalosporin antibiotics.
Chemical Structure

The chemical structure of Descarbamoyl C-d3 is depicted below. The core structure is a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The deuterium labeling is specifically on the methoxyimino side chain.

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually broken down into two main stages: the synthesis of the deuterated side chain precursor and its subsequent coupling to the cephalosporin core.

G cluster_0 Stage 1: Synthesis of Deuterated Side Chain cluster_1 Stage 2: Coupling Reaction A 2-Acetylfuran B (Z)-2-(trideuteriomethoxyimino)-2-(furan-2-yl)acetic acid A->B Oximation & Rearrangement with CD3ONH2·HCl D This compound B->D Coupling C 7-amino-3-hydroxymethyl-3-cephem-4-carboxylic acid (7-AHCA) C->D cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Product Confirmation synthesis Chemical Synthesis purification Purification (Crystallization/Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc ms Identity & Isotopic Enrichment (MS) purification->ms nmr Structural Confirmation (NMR) purification->nmr final_product This compound (High Purity & Confirmed Structure) hplc->final_product ms->final_product nmr->final_product

References

Technical Guide: Certificate of Analysis for Descarbamoyl Cefuroxime-d3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the analytical data and methodologies for the characterization of Descarbamoyl Cefuroxime-d3, a key degradation product and synthetic intermediate of deuterated Cefuroxime.

Certificate of Analysis

The following table summarizes the typical analytical data for a batch of this compound.

TestSpecificationResult
Appearance Pale Beige SolidConforms
Identification (HPLC) Retention time conforms to reference standardConforms
Purity (HPLC) ≥ 98.0%98.5%
Isotopic Enrichment (Mass Spec.) ≥ 99% Deuterium99.2%
Individual Impurity (HPLC) ≤ 0.5%< 0.2%
Total Impurities (HPLC) ≤ 2.0%1.5%
Residual Solvents (GC) Meets USP <467> requirementsConforms
Water Content (Karl Fischer) ≤ 1.5%0.8%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Methodology:

A reverse-phase HPLC method with UV detection is employed for the determination of purity and impurity profile of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: Betasil C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.02 M potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A solution of this compound reference standard is prepared in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Sample Preparation: The sample is prepared in the mobile phase to achieve a similar concentration to the standard solution.

  • Procedure: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The purity is calculated by the area normalization method, and impurities are quantified against the reference standard.

Mass Spectrometry (MS) for Isotopic Enrichment

Methodology:

Mass spectrometry is utilized to confirm the molecular weight and determine the isotopic enrichment of Deuterium in this compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode, optimized for the analyte.

  • Sample Infusion: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range to observe the molecular ion peak.

  • Analysis: The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Methodology:

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent.

  • Sample Preparation: The sample is dissolved in the deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired with appropriate parameters.

  • Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the expected molecular structure. The absence of the carbamoyl proton signals and the presence of the hydroxymethyl proton signals are key indicators for Descarbamoyl Cefuroxime.

Degradation Pathway of Cefuroxime

Descarbamoyl Cefuroxime is a primary degradation product of Cefuroxime, formed through the hydrolysis of the carbamoyl group at the C-3 position of the cephem nucleus. This reaction is a simple hydrolysis that can be catalyzed by acids, bases, or enzymes.

G Cefuroxime Cefuroxime Descarbamoyl_Cefuroxime This compound Cefuroxime->Descarbamoyl_Cefuroxime Hydrolysis NH3_CO2 NH₃ + CO₂ Descarbamoyl_Cefuroxime->NH3_CO2 H2O H₂O H2O->Cefuroxime

Caption: Degradation of Cefuroxime to Descarbamoyl Cefuroxime.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of a this compound sample.

G cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Receipt Sample Receipt Sample_Prep Sample Preparation (Dissolution) Sample_Receipt->Sample_Prep HPLC HPLC Analysis (Purity, Impurities) Sample_Prep->HPLC Mass_Spec Mass Spectrometry (Isotopic Enrichment) Sample_Prep->Mass_Spec NMR NMR Spectroscopy (Structural Confirmation) Sample_Prep->NMR Data_Analysis Data Analysis HPLC->Data_Analysis Mass_Spec->Data_Analysis NMR->Data_Analysis CoA_Generation Certificate of Analysis Generation Data_Analysis->CoA_Generation

Caption: Analytical workflow for this compound.

Descarbamoyl Cefuroxime-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Descarbamoyl Cefuroxime-d3, a deuterated analog of a key Cefuroxime metabolite, for research purposes. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of Descarbamoyl Cefuroxime in complex biological matrices using mass spectrometry.

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and analytical standards. The table below summarizes the offerings from various vendors.

SupplierProduct NameCatalog NumberPurityNotes
LGC Standards This compoundTRC-D288832-Offered as a neat solid. A certificate of analysis is available.
Pharmaffiliates This compoundPA STI 027160-Listed as a stable isotope.
Coompo Research Chemicals This compoundC22062298%Provided as a pale beige solid.
MyBioSource This compound, BiochemicalMBS6028446-Available in various quantities for research use.
Clearsynth This compound--Accompanied by a Certificate of Analysis. Used as an analytical standard for HPLC.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for method development and analytical characterization.

PropertyValueSource
Chemical Name (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acidLGC Standards[2]
Molecular Formula C₁₅H₁₂D₃N₃O₇SPharmaffiliates
Molecular Weight 384.38 g/mol Pharmaffiliates, Coompo Research Chemicals
Monoisotopic Mass 384.082 g/mol LGC Standards[2]
Unlabeled CAS Number 56271-94-4LGC Standards[2]
Appearance Pale Beige SolidCoompo Research Chemicals
Storage 2-8°C, protected from air and lightCoompo Research Chemicals
Solubility DMSO, Chloroform, DichloromethaneCoompo Research Chemicals

Principle of Use as an Internal Standard

Stable isotope-labeled compounds like this compound are the gold standard for internal standards in quantitative mass spectrometry.[3] The underlying principle is that the deuterated standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization.[4] Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate and precise quantification can be achieved, compensating for matrix effects and other sources of error.[3]

G cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Analyte (Descarbamoyl Cefuroxime) Spike Spike with IS Analyte->Spike IS Internal Standard (this compound) IS->Spike Extraction Extraction Spike->Extraction LC LC Separation Extraction->LC MS MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Principle of using a stable isotope-labeled internal standard.

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • IS Working Solution: Dilute the IS stock solution with a suitable solvent (e.g., 50% methanol in water) to a final concentration of 10 µg/mL.

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled Descarbamoyl Cefuroxime in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50% methanol to prepare a series of working solutions for calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation)

This is a common and effective method for extracting Cefuroxime from plasma.[5][6]

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution (10 µg/mL this compound) and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

G Plasma 100 µL Plasma Sample Spike Add 10 µL IS Working Solution Plasma->Spike Precipitate Add 300 µL Cold Methanol Spike->Precipitate Vortex Vortex 1 min Precipitate->Vortex Centrifuge Centrifuge 10 min @ 14,000 rpm Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Workflow for plasma sample preparation.
LC-MS/MS Conditions (Example)

These conditions are adapted from a method for Cefuroxime and should be optimized for Descarbamoyl Cefuroxime.[5]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Descarbamoyl Cefuroxime: To be determined empirically by infusing a standard solution. The precursor ion will be the [M+H]⁺ or [M-H]⁻.

    • This compound: The precursor ion will be 3 mass units higher than the unlabeled analyte. The product ion should be the same as or analogous to the unlabeled analyte.

Data Analysis
  • Integrate the peak areas for the MRM transitions of both Descarbamoyl Cefuroxime and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Descarbamoyl Cefuroxime in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for researchers requiring accurate and precise quantification of this Cefuroxime metabolite. Its commercial availability and the well-established principles of stable isotope dilution make it an ideal internal standard for bioanalytical studies in drug development and pharmacokinetic research. The generalized protocol provided herein serves as a robust starting point for the development of a validated analytical method.

References

An In-depth Technical Guide to the Isotopic Labeling of Cephalosporin Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of cephalosporin antibiotics, a critical tool in modern pharmaceutical research and development. The strategic introduction of isotopes such as Carbon-14 (¹⁴C), Tritium (³H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into the cephalosporin scaffold enables detailed investigation into their mechanisms of action, metabolic fate, and environmental impact. This document outlines the primary methodologies for isotopic labeling, presents quantitative data for key labeling experiments, and provides detailed experimental protocols.

Introduction to Isotopic Labeling of Cephalosporins

Isotopically labeled cephalosporins are indispensable for a variety of studies. Radiolabeled analogs, particularly with ¹⁴C and ³H, are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, providing crucial data for regulatory submissions. Stable isotope-labeled cephalosporins, enriched with ¹³C, ¹⁵N, or ²H, are powerful probes for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), facilitating the elucidation of drug-target interactions and the characterization of metabolic pathways.

The core structure of cephalosporins, 7-aminocephalosporanic acid (7-ACA), can be produced through fermentation by the fungus Acremonium chrysogenum or synthesized chemically. The introduction of isotopic labels can be achieved through several strategies, including biosynthetic incorporation of labeled precursors, enzymatic synthesis, and chemical synthesis.

Methodologies for Isotopic Labeling

The choice of labeling strategy depends on the desired isotope, the position of the label within the molecule, and the intended application.

Biosynthetic Labeling

Biosynthetic labeling is a powerful technique for incorporating isotopes into the fundamental framework of the cephalosporin molecule. This is typically achieved by feeding isotopically labeled precursors to the fermentation culture of Acremonium chrysogenum.

Key Labeled Precursors:

  • ¹⁴C-labeled precursors: [¹⁴C]Acetate can be used to label multiple positions in the cephalosporin C backbone. Studies have shown the incorporation of ¹⁴C from DL-[3-¹⁴C]cystine into the cephalosporin C molecule, confirming its role as a direct precursor[1].

  • ¹³C and ¹⁵N-labeled precursors: The use of [¹³C] or [¹⁵N]-labeled amino acids in the fermentation medium allows for the production of uniformly or selectively labeled cephalosporins for NMR studies.

General Experimental Workflow for Biosynthetic Labeling:

cluster_0 Preparation cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Analysis Inoculum_Preparation Prepare inoculum of Acremonium chrysogenum Inoculation Inoculate fermentation medium Inoculum_Preparation->Inoculation Medium_Preparation Prepare fermentation medium Medium_Preparation->Inoculation Labeled_Precursor Prepare sterile solution of isotopically labeled precursor (e.g., [14C]acetate) Precursor_Addition Add labeled precursor at the appropriate growth phase Labeled_Precursor->Precursor_Addition Incubation Incubate under controlled conditions (temperature, pH, aeration) Inoculation->Incubation Incubation->Precursor_Addition Monitoring Monitor fermentation progress (biomass, antibiotic production) Precursor_Addition->Monitoring Harvest Harvest culture broth Monitoring->Harvest Filtration Filter to remove mycelia Harvest->Filtration Extraction_Purification Extract and purify labeled cephalosporin (e.g., chromatography) Filtration->Extraction_Purification Purity_Analysis Determine radiochemical and chemical purity (HPLC) Extraction_Purification->Purity_Analysis Specific_Activity Measure specific activity (LSC or MS) Purity_Analysis->Specific_Activity Structural_Verification Verify structure and label position (NMR, MS) Specific_Activity->Structural_Verification

Biosynthetic Labeling Workflow
Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and often more environmentally friendly route to labeled cephalosporins. Immobilized penicillin G acylase (IPGA) is a commonly used enzyme for the synthesis of cephalexin and other cephalosporins from a β-lactam nucleus (like 7-ADCA) and a labeled acyl donor.

Example: Synthesis of [¹⁴C]Cephalexin

In this approach, 7-aminodesacetoxycephalosporanic acid (7-ADCA) can be reacted with a ¹⁴C-labeled D-phenylglycine derivative, such as D-[¹⁴C]phenylglycine methyl ester (PGME), in the presence of IPGA.

Chemical Synthesis

Chemical synthesis provides the greatest flexibility for introducing isotopic labels at specific positions within the cephalosporin molecule. This is particularly useful for preparing deuterated analogs or for labeling complex side chains.

Example: Deuterium Labeling

Deuterium can be introduced into a cephalosporin molecule through hydrogen-deuterium exchange reactions. For instance, using a catalyst like palladium on carbon (Pd/C) in the presence of deuterium oxide (D₂O) can facilitate the exchange of specific protons for deuterons. This method is valuable for preparing internal standards for mass spectrometry-based quantitative analysis.

Quantitative Data on Isotopic Labeling

The efficiency of isotopic labeling is assessed by several key parameters, which are summarized in the tables below. Note that specific values can vary significantly based on the exact experimental conditions.

Table 1: Biosynthetic Production of ¹⁴C-Labeled Penicillic Acid (A Model for β-Lactam Antibiotics)

ParameterValueReference
Labeled Precursor[¹⁴C]Acetate[2]
Fermentation Time9 days[2]
Yield of Labeled Compound1.2 g (from 1500 mL broth)[2]
Specific Activity 23.0 µCi/mmole [2]
Isotope Incorporation11.9%[2]

Table 2: Enzymatic Synthesis of Cephalexin (Illustrative Yields)

ParameterValueReference
EnzymeImmobilized Penicillin G Acylase (IPGA)[2]
Substrates7-ADCA and D-PGME[2]
Conversion Ratio (of 7-ADCA) up to 99.3% [2]
Productivity200 mmol/L/H[2]
Enzyme StabilityRetained 95.4% activity after 10 cycles[2]

Detailed Experimental Protocols

Protocol for Biosynthesis of [¹⁴C]Cephalosporin C

This protocol is adapted from foundational studies on cephalosporin biosynthesis.

Materials:

  • Culture of Acremonium chrysogenum (e.g., mutant 8650)

  • Complex fermentation medium

  • Sterile solution of DL-[3-¹⁴C]cystine

  • Trichloroacetic acid (10% w/v)

  • Dowex 50 resin (H+ form)

  • Ammonia solution

  • Performic acid

  • Whatman No. 1 chromatography paper

  • Solvent system: butan-1-ol-acetic acid-water (4:1:4, by vol.)

  • Liquid scintillation counter

Procedure:

  • Inoculum and Fermentation: Prepare an inoculum of A. chrysogenum and use it to inoculate flasks containing the complex fermentation medium. Incubate in a shaker as per standard protocols[1].

  • Addition of Labeled Precursor: At a suitable time during the fermentation, add a sterile solution of DL-[3-¹⁴C]cystine to the culture flasks.

  • Sample Preparation: At various time points, withdraw samples of the culture fluid. Mix with 10% trichloroacetic acid to precipitate proteins and centrifuge to remove the precipitate[1].

  • Desalting: Desalt the supernatant by passing it through a Dowex 50 column and eluting with dilute ammonia[1].

  • Isolation of Labeled Cephalosporin C: The labeled cephalosporin C can be isolated from the desalted eluate using established chromatographic techniques[1].

  • Purity and Specific Activity: Determine the purity of the isolated [¹⁴C]cephalosporin C by paper chromatography and radioautography. Measure the radioactivity using a liquid scintillation counter to determine the specific activity[1].

Protocol for Isotopic Purity Determination by LC-MS

This protocol provides a general framework for determining the isotopic enrichment of a labeled cephalosporin.

Materials:

  • Isotopically labeled cephalosporin sample

  • Unlabeled reference standard

  • High-resolution liquid chromatography-mass spectrometry (LC-MS) system (e.g., TOF or Orbitrap)

  • Appropriate HPLC column (e.g., C18) and mobile phase

Procedure:

  • Sample Preparation: Dissolve the labeled cephalosporin and the unlabeled standard in a suitable solvent to a known concentration.

  • LC-MS Analysis: Analyze both the labeled and unlabeled samples by LC-MS. Optimize the chromatographic method to achieve good separation of the analyte from any impurities.

  • Mass Spectral Data Acquisition: Acquire high-resolution mass spectra for both the labeled and unlabeled compounds.

  • Data Analysis:

    • For the unlabeled standard, determine the natural isotopic distribution of the molecular ion cluster.

    • For the labeled sample, extract the ion chromatograms (EICs) for the monoisotopic peak and the peaks corresponding to the incorporated isotopes[3].

    • Integrate the peak areas of the EICs for each isotopic species.

    • Calculate the isotopic enrichment by comparing the relative intensities of the isotopologue peaks in the labeled sample to the natural abundance in the unlabeled sample, correcting for any overlapping isotopic contributions[3][4][5].

Signaling Pathways and Experimental Workflows

Cephalosporin C Biosynthesis Pathway

The biosynthesis of cephalosporin C from primary metabolites is a complex pathway involving several key enzymes. Understanding this pathway is crucial for designing effective biosynthetic labeling strategies.

L_alpha_aminoadipic_acid L-α-Aminoadipic acid ACV_synthetase ACV Synthetase (pcbAB) L_alpha_aminoadipic_acid->ACV_synthetase L_cysteine L-Cysteine L_cysteine->ACV_synthetase L_valine L-Valine L_valine->ACV_synthetase ACV δ-(L-α-Aminoadipyl)-L-cysteinyl-D-valine (ACV) ACV_synthetase->ACV IPN_synthase Isopenicillin N Synthase (pcbC) ACV->IPN_synthase Isopenicillin_N Isopenicillin N IPN_synthase->Isopenicillin_N IPN_epimerase IPN Epimerase (cefD1) Isopenicillin_N->IPN_epimerase Penicillin_N Penicillin N IPN_epimerase->Penicillin_N Deacetoxycephalosporin_C_synthase Deacetoxycephalosporin C Synthase (cefEF) Penicillin_N->Deacetoxycephalosporin_C_synthase Deacetoxycephalosporin_C Deacetoxycephalosporin C Deacetoxycephalosporin_C_synthase->Deacetoxycephalosporin_C Deacetylcephalosporin_C_hydroxylase Deacetylcephalosporin C Hydroxylase (cefF) Deacetoxycephalosporin_C->Deacetylcephalosporin_C_hydroxylase Deacetylcephalosporin_C Deacetylcephalosporin C Deacetylcephalosporin_C_hydroxylase->Deacetylcephalosporin_C Deacetylcephalosporin_C_acetyltransferase Deacetylcephalosporin C Acetyltransferase (cefG) Deacetylcephalosporin_C->Deacetylcephalosporin_C_acetyltransferase Cephalosporin_C Cephalosporin C Deacetylcephalosporin_C_acetyltransferase->Cephalosporin_C

Cephalosporin C Biosynthesis Pathway

This guide provides a foundational understanding of the isotopic labeling of cephalosporin antibiotics. For specific applications, further optimization of the described protocols will be necessary. The use of isotopically labeled cephalosporins will undoubtedly continue to be a cornerstone of research in infectious diseases and drug development.

References

The Degradation Pathway of Cefuroxime: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of Cefuroxime, a widely used second-generation cephalosporin antibiotic. Understanding the stability of Cefuroxime and the formation of its degradation products is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document details the chemical breakdown of Cefuroxime under various stress conditions, presents quantitative data on its degradation kinetics, outlines experimental protocols for degradation studies, and provides visual representations of the degradation pathways and analytical workflows.

Introduction to Cefuroxime Stability

Cefuroxime is susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The stability of the Cefuroxime molecule is significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. Cefuroxime is notably unstable in both acidic and alkaline conditions, leading to the opening of the β-lactam ring, a key structural feature for its antibacterial activity[1][2]. While thermally stable to some extent, exposure to high temperatures can accelerate its degradation[1]. The prodrug, Cefuroxime Axetil, is designed to enhance oral bioavailability and is hydrolyzed in vivo to the active Cefuroxime acid[3]. The primary degradation products of Cefuroxime Axetil include Δ³-isomers and E-isomers[3][4].

Degradation Pathways of Cefuroxime

The degradation of Cefuroxime proceeds through distinct pathways depending on the environmental stressors. The principal mechanisms are hydrolysis (acid and base-catalyzed) and oxidation. Photodegradation can also occur but to a lesser extent compared to hydrolysis and oxidation[1].

Hydrolytic Degradation

Hydrolysis is the major degradation pathway for Cefuroxime, leading to the cleavage of the β-lactam ring, which results in the loss of antibacterial activity.

  • Acidic Hydrolysis: In acidic conditions, the primary degradation involves the opening of the β-lactam ring. This reaction is catalyzed by the presence of hydronium ions.

  • Alkaline Hydrolysis: Under alkaline conditions, Cefuroxime degradation is also initiated by the cleavage of the β-lactam ring, a reaction catalyzed by hydroxide ions. In the case of Cefuroxime Axetil, the ester linkage is also susceptible to hydrolysis, yielding Cefuroxime acid[3][5].

Oxidative Degradation

Cefuroxime is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide. The sulfur atom in the dihydrothiazine ring is a primary site for oxidation, which can lead to the formation of sulfoxide derivatives. This modification can significantly alter the molecule's conformation and reduce its antibacterial efficacy[1][6].

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of Cefuroxime, although it is generally considered more stable to light than to hydrolytic or oxidative stress[1]. Photodegradation can lead to complex reactions, including isomerization and fragmentation of the molecule.

Quantitative Degradation Data

The following tables summarize the quantitative data from various studies on the degradation of Cefuroxime under different stress conditions.

Table 1: Summary of Cefuroxime Degradation under Various Conditions

Stress ConditionReagent/ParameterObservationReference
Hydrolytic 0.1 N HClSignificant degradation, with 70.94% degradation after 90 minutes and complete degradation by the third day.[1]
0.1 N NaOHSignificant degradation, with 70.44% degradation after 90 minutes and complete degradation by the third day.[1]
Oxidative 30% H₂O₂Substantial degradation, with an assay value of 67.90% remaining after 90 minutes and complete degradation by the third day.[1]
Thermal 50°CMinimal degradation, with 75.33% of the drug remaining after five days.[1]
Photolytic SunlightStable, with 72.88% of the drug remaining after five days of exposure.[1]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of Cefuroxime and its degradation products.

Forced Degradation Study Protocol

Forced degradation studies are performed to generate degradation products and assess the stability of the drug substance.

  • Preparation of Stock Solution: Prepare a stock solution of Cefuroxime or Cefuroxime Axetil in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid drug substance or its solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating and quantifying Cefuroxime from its degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)[4]. A typical mobile phase could be a mixture of methanol and a buffer solution (50:50 v/v)[7].

    • Flow Rate: 1.0 mL/min[4][7]

    • Detection Wavelength: 278 nm[4][7]

    • Injection Volume: 10 µL[7]

    • Column Temperature: 30°C[7]

  • Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration before injection.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathways of Cefuroxime and a typical experimental workflow for its analysis.

Cefuroxime Cefuroxime Acid_Hydrolysis Acid Hydrolysis (β-lactam cleavage) Cefuroxime->Acid_Hydrolysis Alkaline_Hydrolysis Alkaline Hydrolysis (β-lactam cleavage) Cefuroxime->Alkaline_Hydrolysis Oxidation Oxidation (Sulfoxide formation) Cefuroxime->Oxidation Photodegradation Photodegradation (Isomerization/Fragmentation) Cefuroxime->Photodegradation Degradation_Products Degradation Products Acid_Hydrolysis->Degradation_Products Alkaline_Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Cefuroxime Degradation Pathways

cluster_stress Forced Degradation cluster_analysis Analysis Drug_Substance Cefuroxime Drug Substance Acid Acid Stress Drug_Substance->Acid Base Base Stress Drug_Substance->Base Oxidative Oxidative Stress Drug_Substance->Oxidative Thermal Thermal Stress Drug_Substance->Thermal Photolytic Photolytic Stress Drug_Substance->Photolytic Sample_Preparation Sample Preparation (Dilution/Neutralization) Acid->Sample_Preparation Base->Sample_Preparation Oxidative->Sample_Preparation Thermal->Sample_Preparation Photolytic->Sample_Preparation HPLC_Analysis HPLC/LC-MS Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis (Peak Identification/Quantification) HPLC_Analysis->Data_Analysis

References

A Technical Guide to Descarbamoyl Cefuroxime-d3: An Intermediate and Analytical Standard in Cephalosporin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of Descarbamoyl Cefuroxime and its deuterated analogue, Descarbamoyl Cefuroxime-d3. Descarbamoyl Cefuroxime holds a critical dual role in the manufacturing of the second-generation cephalosporin antibiotic, Cefuroxime. It serves as the penultimate intermediate in several synthetic pathways and is also a known degradation product and process impurity. The stable isotope-labeled form, this compound, is an indispensable tool for analytical chemists, serving as a high-fidelity internal standard for the accurate quantification of Cefuroxime impurities. This guide details the compound's physicochemical properties, its role in synthesis with specific experimental protocols, and its application in modern analytical workflows.

Introduction to Descarbamoyl Cefuroxime

Cefuroxime is a semi-synthetic, broad-spectrum cephalosporin antibiotic with robust activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is partly due to its high stability against many bacterial β-lactamases.[3][4] The control of impurities during the synthesis and storage of Cefuroxime is critical to ensure its quality, safety, and efficacy.[1]

Among its related substances, Descarbamoyl Cefuroxime, chemically known as (6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is of particular significance.[5][6] It is recognized by pharmacopeias as Cefuroxime Sodium Impurity A.[7][8][9] This compound is not only a primary degradation product of Cefuroxime but also a key intermediate for its synthesis.[10][][12]

The deuterated form, this compound, contains three deuterium atoms on the methoxyimino group.[5] This stable isotope-labeled version is not used for synthesis but serves a crucial function as an internal standard in analytical testing, particularly in hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling.[13][14]

Physicochemical and Analytical Data

The key properties of Descarbamoyl Cefuroxime and its deuterated analogue are summarized below. This data is essential for both synthetic planning and analytical method development.

Table 1: Physicochemical Properties of Descarbamoyl Cefuroxime and this compound

PropertyDescarbamoyl CefuroximeThis compound
Synonyms Cefuroxime Impurity A; DCCF; (6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[7][9][15](6R,7R)-7-[[(2Z)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[5]
CAS Number 56271-94-4[7][9]1803241-02-2[13]
Molecular Formula C₁₅H₁₅N₃O₇S[8][][15]C₁₅H₁₂D₃N₃O₇S[13]
Molecular Weight 381.36 g/mol [8][9]384.38 g/mol [13]
Appearance Off-White to Pale Beige Solid[]Pale Beige Solid
Purity >95%[]~98%
Melting Point 203-206°C[]Not available
Application Intermediate in Cefuroxime synthesis; Pharmaceutical reference standard[7][10]Labeled internal standard for analytical quantification

The Role of Descarbamoyl Cefuroxime in Synthesis

Descarbamoyl Cefuroxime is the direct precursor to Cefuroxime in a key synthetic step. The transformation involves the carbamoylation of the 3-hydroxymethyl group to form the final 3-carbamoyloxymethyl side chain of Cefuroxime.

Cefuroxime Synthesis Workflow

The synthesis of Cefuroxime often starts from 7-amino-cephalosporanic acid (7-ACA). A common pathway involves the initial hydrolysis of the 3-acetoxymethyl group of 7-ACA, followed by N-acylation at the 7-amino position to yield Descarbamoyl Cefuroxime. The final step is the targeted carbamoylation at the 3-position.

G cluster_workflow Cefuroxime Synthesis Pathway node_start 7-ACA (7-amino-cephalosporanic acid) node_intermediate1 7-DACA (3-deacetyl-7-amino- cephalosporanic acid) node_start->node_intermediate1  Hydrolysis   node_intermediate2 Descarbamoyl Cefuroxime (DCCF) node_intermediate1->node_intermediate2  N-acylation   node_end Cefuroxime node_intermediate2->node_end  Carbamoylation   G cluster_workflow Analytical Workflow Using Labeled Standard node_sample Cefuroxime API Sample (Contains trace Descarbamoyl Cefuroxime) node_spike Spike with known concentration of This compound (IS) node_sample->node_spike node_prep Sample Preparation (Dilution, Filtration) node_spike->node_prep node_analysis LC-MS Analysis node_prep->node_analysis node_quant Quantification (Ratio of Analyte Signal to IS Signal) node_analysis->node_quant

References

Navigating the Landscape of Descarbamoyl Cefuroxime-d3: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Descarbamoyl Cefuroxime-d3, a deuterated analog of a key Cefuroxime impurity and intermediate. Given the specialized nature of this compound, this document synthesizes data from closely related molecules and established laboratory safety protocols to ensure best practices in its handling, storage, and application in a research environment.

Compound Profile and Physicochemical Data

This compound is the deuterated form of Descarbamoyl Cefuroxime, which is a known degradation product and synthetic intermediate of the second-generation cephalosporin antibiotic, Cefuroxime.[1][2] The incorporation of deuterium atoms provides a valuable tool for researchers, particularly in pharmacokinetic studies and as an internal standard in analytical assays.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundDescarbamoyl CefuroximeCefuroxime
Molecular Formula C₁₅D₃H₁₂N₃O₇SC₁₅H₁₅N₃O₇SC₁₆H₁₆N₄O₈S
Molecular Weight 384.38 g/mol 381.36 g/mol 424.4 g/mol
Appearance Pale Beige Solid[1]Not specifiedNot specified
Storage Conditions 2-8°C, protected from air and light, refrigerate or freeze[1]Not specifiedNot specified
Solubility Soluble in Chloroform, Dichloromethane, DMSO[1]Not specifiedNot specified

Safety and Handling

Hazard Identification and GHS Classifications

Based on data for related compounds, this compound should be handled as a substance with the following potential hazards:

Table 2: GHS Hazard Classifications for Related Compounds

Hazard StatementClassificationSource Compound
May cause an allergic skin reactionSkin Sensitization, Category 1Descarbamoyl Cefuroxime
May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory Sensitization, Category 1Descarbamoyl Cefuroxime
Harmful if swallowedAcute Toxicity, Oral, Category 4Cefuroxime-d3[3]
Harmful in contact with skinAcute Toxicity, Dermal, Category 4Cefuroxime-d3[3]
Harmful if inhaledAcute Toxicity, Inhalation, Category 4Cefuroxime-d3[3]
Causes skin irritationSkin Irritation, Category 2Cefuroxime-d3[3]
Causes serious eye irritationEye Irritation, Category 2ACefuroxime-d3[3]
Personal Protective Equipment (PPE) and Engineering Controls

A risk-based approach should be adopted for handling this compound, incorporating the following essential safety measures:

  • Engineering Controls : All manipulations of the solid compound or solutions should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended, especially when handling powders, to minimize inhalation exposure.

  • Eye Protection : Chemical safety goggles or a face shield must be worn at all times to protect against splashes or airborne particles.

  • Skin Protection : Standard laboratory gloves (e.g., nitrile) should be worn to prevent skin contact. A lab coat is mandatory. For tasks with a higher risk of exposure, consider double-gloving and protective sleeves.

  • Respiratory Protection : If working outside of a fume hood or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is necessary.[4]

Storage and Disposal
  • Storage : As recommended, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and air to ensure its stability.[1]

  • Disposal : All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Avoid discharging the material into the environment.

G cluster_prep Preparation and Weighing cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal Assess_Hazards Assess Hazards (Review SDS of related compounds) Don_PPE Don PPE (Goggles, Lab Coat, Gloves) Assess_Hazards->Don_PPE Use_Fume_Hood Work in Chemical Fume Hood Don_PPE->Use_Fume_Hood Weigh_Compound Weigh Compound Use_Fume_Hood->Weigh_Compound Prepare_Solution Prepare Solution (Use appropriate solvent) Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Waste (Follow institutional guidelines) Decontaminate->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocols

This compound is primarily used as an analytical standard for the identification and quantification of its non-deuterated counterpart in various samples. The following is a representative experimental protocol for its use in High-Performance Liquid Chromatography (HPLC).

Analytical Method for Related Substances by HPLC

This method is adapted from established procedures for the analysis of Cefuroxime and its impurities.[5][6]

Objective : To detect and quantify Descarbamoyl Cefuroxime in a sample using this compound as an internal standard.

Materials and Reagents :

  • This compound

  • Reference standard of Descarbamoyl Cefuroxime

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., phosphate buffer, pH adjusted as required for optimal separation)

  • Sample containing Cefuroxime and potential impurities

Instrumentation :

  • HPLC system with a UV detector

  • Analytical column suitable for cephalosporin analysis (e.g., Betasil C1, 250 x 4.6 mm, 5 µm)

Procedure :

  • Preparation of Standard Solutions :

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Methanol:Buffer mixture) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting a stock solution of non-deuterated Descarbamoyl Cefuroxime to various known concentrations. Spike each calibration standard with a fixed concentration of the this compound internal standard solution.

  • Preparation of Sample Solution :

    • Prepare the sample to be analyzed by dissolving or diluting it in the mobile phase.

    • Spike the sample solution with the same fixed concentration of the this compound internal standard solution as used in the calibration standards.

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of Methanol and Buffer (e.g., 50:50 v/v).[6]

    • Flow Rate : 1.0 mL/min.[6]

    • Column Temperature : 30°C.[6]

    • Injection Volume : 10 µL.[6]

    • Detection Wavelength : 278 nm.[6]

  • Analysis :

    • Inject the calibration standards and the sample solution into the HPLC system.

    • Identify the peaks corresponding to Descarbamoyl Cefuroxime and this compound based on their retention times.

    • Construct a calibration curve by plotting the ratio of the peak area of Descarbamoyl Cefuroxime to the peak area of this compound against the concentration of Descarbamoyl Cefuroxime.

    • Calculate the concentration of Descarbamoyl Cefuroxime in the sample using the calibration curve.

Biological Context: Mechanism of Action of Parent Compound

To understand the biological relevance of this compound, it is essential to consider the mechanism of action of its parent compound, Cefuroxime. Cefuroxime is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][7]

The key steps in this process are:

  • Penetration of the Bacterial Cell Wall : Cefuroxime crosses the outer membrane of susceptible bacteria.

  • Binding to Penicillin-Binding Proteins (PBPs) : Inside the periplasmic space, Cefuroxime covalently binds to and inactivates PBPs.[5][7]

  • Inhibition of Peptidoglycan Synthesis : PBPs are essential enzymes for the final steps of peptidoglycan synthesis, which forms the structural backbone of the bacterial cell wall. Their inactivation prevents the cross-linking of peptidoglycan chains.

  • Cell Lysis : The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and eventual death.[7]

G cluster_bacterium Bacterial Cell Cefuroxime_ext Cefuroxime (Extracellular) PBP Penicillin-Binding Proteins (PBPs) Cefuroxime_ext->PBP Binds to Cefuroxime_ext->PBP Inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_lysis Cell Lysis PBP->Cell_lysis Inhibition leads to Cell_wall Stable Cell Wall Peptidoglycan_synthesis->Cell_wall Leads to

Caption: Mechanism of action of Cefuroxime, the parent compound of this compound.

Conclusion

This compound is a valuable tool for researchers in drug development and analytical chemistry. While specific safety data for this deuterated compound is limited, a robust safety protocol can be established by adhering to general principles of laboratory safety and considering the known hazards of related cephalosporin compounds. Proper use of personal protective equipment, appropriate engineering controls, and adherence to established analytical methodologies will ensure the safe and effective use of this compound in a research setting.

References

Methodological & Application

Use of Descarbamoyl Cefuroxime-d3 as an internal standard in LC-MS.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Use of Descarbamoyl Cefuroxime-d3 as an Internal Standard in the LC-MS/MS Quantification of Cefuroxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the utilization of this compound as an internal standard (IS) in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Cefuroxime. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.

Introduction

Cefuroxime is a widely used second-generation cephalosporin antibiotic. Accurate and reliable quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. LC-MS/MS has become the preferred method for such analyses due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the robustness of the bioanalytical method. While existing literature details methods for Cefuroxime quantification using other internal standards[1][2][3], this note outlines a comprehensive protocol leveraging the benefits of a deuterated analog.

Logical Workflow for Internal Standard Use

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Descarbamoyl Cefuroxime-d3 (IS) Sample->IS_Spike Extraction Protein Precipitation or Solid Phase Extraction IS_Spike->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (Analyte and IS) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Concentration_Determination Determine Analyte Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination Final_Result Final_Result Concentration_Determination->Final_Result Final Result

Caption: Logical workflow for using an internal standard in LC-MS analysis.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime in a suitable solvent such as methanol or a mixture of methanol and water (50:50, v/v).

  • This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the Cefuroxime stock solution.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Cefuroxime stock solution with the solvent to prepare calibration standards.

  • Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the this compound stock solution to a suitable working concentration. The final concentration in the sample should be consistent across all samples, including calibration standards and quality controls.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 10 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile or methanol to precipitate proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
ParameterRecommended Conditions
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for Cefuroxime analysis.[5]
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate the column.
Flow Rate 0.3 - 0.5 mL/min.
Column Temperature 40°C.
MS System A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode. Negative ion mode has been successfully used for Cefuroxime.[2]
MRM Transitions Cefuroxime: To be determined empirically, but based on literature, a precursor ion around m/z 423 could be expected.[1] This compound: The precursor ion would be expected at m/z 384.[4] Product ions would need to be optimized.
Collision Energy To be optimized for each transition.

Experimental Workflow Diagram

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 100 µL Plasma Add_IS Add 10 µL IS (this compound) Plasma_Sample->Add_IS Add_PPT Add 300 µL Acetonitrile Add_IS->Add_PPT Vortex Vortex 1 min Add_PPT->Vortex Centrifuge Centrifuge 10,000 x g, 10 min Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject 5 µL Reconstitute->Inject LC C18 Column Separation Inject->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS

Caption: Detailed workflow for sample preparation and LC-MS/MS analysis.

Expected Quantitative Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for Cefuroxime using this compound as an internal standard, based on similar published methods.[1][2][6][7]

ParameterExpected Range/Value
Linearity (r²) > 0.99
Calibration Range Dependent on application, but a range of 0.05 to 20 µg/mL in plasma is typical for pharmacokinetic studies.[1][6]
Lower Limit of Quantitation (LLOQ) 10 - 50 ng/mL, depending on the sensitivity of the mass spectrometer.
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15% of the nominal concentration.
Recovery Consistent and reproducible, typically in the range of 85-115%.
Matrix Effect The use of a stable isotope-labeled internal standard is expected to minimize the impact of matrix effects.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quantification of Cefuroxime in biological matrices by LC-MS/MS. The protocol outlined in this application note serves as a comprehensive guide for researchers and scientists in developing and validating a bioanalytical method for Cefuroxime. The implementation of a stable isotope-labeled internal standard is a critical component in achieving high-quality data for pharmacokinetic, bioequivalence, and other drug development studies.

References

Application Note: High-Throughput Quantification of Cefuroxime in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Cefuroxime in human plasma. Cefuroxime is a second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections. The method employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.

Introduction

Cefuroxime is administered as the prodrug Cefuroxime axetil, which is rapidly hydrolyzed by esterases in the blood and intestinal mucosa to the active form, Cefuroxime. The axetil moiety is further metabolized to acetaldehyde and acetic acid. Cefuroxime itself is metabolically stable and is primarily excreted unchanged in the urine.[1] Accurate and reliable quantification of Cefuroxime in biological matrices is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. This LC-MS/MS method provides a selective and sensitive approach for the determination of Cefuroxime in human plasma.

Experimental

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of Cefuroxime from human plasma.

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol containing the internal standard (e.g., Cefuroxime-d3 at 100 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a reversed-phase C18 column with gradient elution.

Table 1: Chromatographic Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Program Time (min)
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Detection and quantification were performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Table 2: Mass Spectrometric Parameters

ParameterCefuroximeCefuroxime-d3 (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 425.1428.1
Product Ion (m/z) 207.1210.1
Dwell Time (ms) 100100
Collision Energy (eV) 2525
Cone Voltage (V) 3030

Results and Discussion

The developed LC-MS/MS method demonstrated excellent linearity, accuracy, and precision for the quantification of Cefuroxime in human plasma. The use of a stable isotope-labeled internal standard ensured high data quality. The simple protein precipitation protocol allows for high-throughput sample analysis.

Table 3: Method Validation Summary

ParameterResult
Linearity Range 10 - 5000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal and compensated by internal standard

Visualization of Pathways and Workflows

Metabolic Pathway of Cefuroxime Axetil

The following diagram illustrates the conversion of the prodrug Cefuroxime axetil to the active drug Cefuroxime and the subsequent metabolism of the axetil moiety.

G cluster_ingestion Gastrointestinal Tract / Blood cluster_activation Activation cluster_metabolism Metabolism of Axetil Moiety Cefuroxime_axetil Cefuroxime Axetil (Prodrug) Cefuroxime Cefuroxime (Active Drug) Cefuroxime_axetil->Cefuroxime Esterases Acetaldehyde Acetaldehyde Cefuroxime_axetil->Acetaldehyde Esterases Acetic_acid Acetic Acid Acetaldehyde->Acetic_acid Aldehyde Dehydrogenase G Sample_Collection Plasma Sample Collection Sample_Preparation Protein Precipitation Sample_Collection->Sample_Preparation Add Methanol & IS LC_Separation LC Separation (C18 Column) Sample_Preparation->LC_Separation Inject Supernatant MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Elution Data_Analysis Data Acquisition & Quantification MS_Detection->Data_Analysis MRM Data Report Report Generation Data_Analysis->Report

References

Application Note: Chromatographic Separation of Cefuroxime and Descarbamoyl Cefuroxime

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefuroxime is a broad-spectrum, second-generation cephalosporin antibiotic widely used in the treatment of various bacterial infections.[1][2] A primary degradation product of Cefuroxime is Descarbamoyl Cefuroxime, which can form due to the hydrolysis of the carbamoyl group.[3] The presence and quantity of Descarbamoyl Cefuroxime are critical quality attributes to monitor in pharmaceutical formulations to ensure product efficacy and safety. This application note presents a detailed protocol for the separation and quantification of Cefuroxime and Descarbamoyl Cefuroxime using High-Performance Liquid Chromatography (HPLC).

Chemical Relationship

Cefuroxime can degrade into Descarbamoyl Cefuroxime through the hydrolysis of its carbamoyl group at the C-3 position. This transformation results in the replacement of the carbamoyloxymethyl side chain with a hydroxymethyl group.

Cefuroxime Cefuroxime Descarbamoyl_Cefuroxime Descarbamoyl Cefuroxime Cefuroxime->Descarbamoyl_Cefuroxime Hydrolysis

Caption: Chemical transformation of Cefuroxime to Descarbamoyl Cefuroxime.

Experimental Workflow

The following diagram outlines the general workflow for the chromatographic analysis of Cefuroxime and Descarbamoyl Cefuroxime.

cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Analysis Sample_Prep Sample Preparation (e.g., dissolution in diluent) HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Cefuroxime & Descarbamoyl Cefuroxime) Standard_Prep->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: General workflow for HPLC analysis.

HPLC Method Parameters

Several HPLC methods have been reported for the successful separation of Cefuroxime and its related substances. The following table summarizes various chromatographic conditions.

ParameterMethod 1Method 2Method 3
Column Betasil C1 (250 x 4.6 mm, 5 µm)[4][5]Zodiac C8 (150 x 4.6 mm, 5 µm)[6]Teknokroma Tracer Excel C8 (150 x 4.6 cm, 5 µm)[7]
Mobile Phase Methanol:Buffer (50:50 v/v)[4][5]Acetate Buffer (pH 3.4):Acetonitrile (10:1 v/v)[6]0.02M KH2PO4:Methanol:Acetonitrile (60:35:5 v/v/v)[7]
Flow Rate 1.0 mL/min[4][5]2.0 mL/min[6]1.0 mL/min[7]
Detection Wavelength 278 nm[4][5]254 nm[6]278 nm[7]
Column Temperature 30°C[4][5]Not Specified35°C[7]
Injection Volume 10 µL[4][5]Not SpecifiedNot Specified

Quantitative Data Summary

The presented HPLC methods demonstrate good performance for the separation and quantification of Cefuroxime and Descarbamoyl Cefuroxime. The table below summarizes the quantitative data, including retention times and validation parameters where available.

AnalyteRetention Time (min)Linearity (r²)Accuracy (% Recovery)Precision (% RSD)
Cefuroxime 3.1[3]> 0.997[3]98.76 - 100.61[8]0.13 - 0.81[8]
Descarbamoyl Cefuroxime 2.6[3]Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides a generalized protocol for the chromatographic separation of Cefuroxime and Descarbamoyl Cefuroxime based on established methods.

1. Reagents and Materials

  • Cefuroxime Reference Standard

  • Descarbamoyl Cefuroxime Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (Analytical Grade)

  • Ammonium Dihydrogen Phosphate (Analytical Grade)

  • Water (HPLC Grade)

  • Sample containing Cefuroxime

2. Instrument and Equipment

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Buffer Preparation (Example): Dissolve an appropriate amount of potassium dihydrogen phosphate or ammonium dihydrogen phosphate in HPLC grade water to achieve the desired molarity (e.g., 0.02 M). Adjust the pH if necessary using an appropriate acid or base.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and organic solvents in the specified ratios (refer to the HPLC Method Parameters table). Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve Cefuroxime and Descarbamoyl Cefuroxime reference standards in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to prepare individual stock solutions of known concentration.

  • Working Standard Solution: Prepare working standard solutions by diluting the stock solutions to the desired concentration range for calibration.

  • Sample Solution: Accurately weigh a portion of the sample and dissolve it in the diluent to achieve a target concentration of Cefuroxime within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Analysis

  • Set up the HPLC system with the chosen column and mobile phase.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions at various concentration levels to establish a calibration curve.

  • Inject the sample solutions.

  • Record the chromatograms and integrate the peak areas for Cefuroxime and Descarbamoyl Cefuroxime.

5. Data Analysis

  • Identification: Identify the peaks of Cefuroxime and Descarbamoyl Cefuroxime in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations. Determine the concentration of Cefuroxime and Descarbamoyl Cefuroxime in the sample by interpolating their peak areas on the calibration curve.

The described HPLC methods are suitable for the routine analysis and quality control of Cefuroxime and its degradation product, Descarbamoyl Cefuroxime, in pharmaceutical samples. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Cefuroxime. Method selection should be based on the specific requirements of the analysis and validated according to relevant regulatory guidelines.

References

Application Notes and Protocols for Cefuroxime Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the extraction and sample preparation of Cefuroxime from biological matrices for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following methods are described: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample preparation, particularly suitable for high-throughput analysis. It involves the addition of an organic solvent or an acid to the biological sample to denature and precipitate proteins, which are then removed by centrifugation.

Quantitative Data Summary
ParameterMethod 1: Acetonitrile PrecipitationMethod 2: Methanol Precipitation
Analyte CefuroximeCefuroxime
Internal Standard (IS) CefotaximeTazobactam
Biological Matrix Rat PlasmaHuman Plasma
Analytical Method UFLC-MS/MS[1][2]LC-MS/MS
Linearity Range 0.01 - 400 mg/L[1][2]0.0525 - 21.0 µg/mL
Correlation Coefficient (r) > 0.99[1][2]0.9998
Mean Extraction Recovery > 83.5%[1][2]89.44% - 91.94%
Intra-day Precision (RSD) < 11.5%[1][2]< 6.26%
Inter-day Precision (RSD) < 11.5%[1][2]< 6.26%
Accuracy (Relative Error) -7.1% to 2.2%[1][2]> 90.92%
Matrix Effect Not explicitly reported109.8% - 111.4%
Experimental Protocols

Method 1: Protein Precipitation with Acidified Acetonitrile [1][2]

This protocol is suitable for the analysis of Cefuroxime in plasma using UFLC-MS/MS.

Materials:

  • Biological plasma sample

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, analytical grade

  • Internal Standard (IS) solution (Cefotaxime)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add the appropriate volume of the internal standard solution.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to the plasma sample.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Inject an aliquot of the supernatant directly into the UFLC-MS/MS system.

Method 2: Protein Precipitation with Methanol

This protocol is designed for the quantification of Cefuroxime in human plasma by LC-MS/MS.

Materials:

  • Human plasma sample

  • Methanol, HPLC grade

  • Internal Standard (IS) solution (Tazobactam)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of the human plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard solution.

  • Add 600 µL of methanol to the sample.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Inject a 2 µL aliquot of the supernatant into the LC-MS/MS system.

Workflow Diagram: Protein Precipitation

start Start: Plasma Sample add_is Add Internal Standard (IS) start->add_is add_solvent Add Precipitating Solvent (e.g., ACN or Methanol) add_is->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Inject into LC-MS/MS supernatant->analysis

Caption: Workflow for Protein Precipitation of Cefuroxime.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a selective sample preparation technique that can provide cleaner extracts compared to protein precipitation, resulting in reduced matrix effects. This protocol is based on the use of a polymeric reversed-phase sorbent.

Quantitative Data Summary

While a complete set of validation data for a single, Cefuroxime-specific SPE protocol was not found in the reviewed literature, the following table provides expected performance based on general SPE methods for cephalosporins.

ParameterExpected Performance
Analyte Cefuroxime
Biological Matrix Plasma, Urine
Analytical Method HPLC-UV, LC-MS/MS
Extraction Recovery Generally > 80%
Matrix Effect Minimal compared to PPT
Linearity & Precision Dependent on the subsequent analytical method
Experimental Protocol: General Oasis HLB SPE Method

This protocol describes a general procedure for the extraction of Cefuroxime from biological fluids using an Oasis HLB SPE cartridge. A simplified 3-step protocol is also presented.[3]

Materials:

  • Biological sample (plasma or urine)

  • Oasis HLB SPE cartridges

  • Methanol, HPLC grade

  • Deionized water

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Methanol or Acetonitrile)

  • SPE vacuum manifold

  • Nitrogen evaporator

Standard 5-Step SPE Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.

  • Elution: Elute Cefuroxime with 1 mL of methanol or another suitable organic solvent.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.

Simplified 3-Step SPE Procedure: [3]

  • Loading: Directly load the aqueous sample onto the Oasis HLB cartridge.

  • Washing: Wash the cartridge with an appropriate aqueous wash solvent.

  • Elution: Elute the analyte with an organic solvent.

Workflow Diagram: Solid-Phase Extraction

start Start: Biological Sample condition Condition SPE Cartridge (Methanol) start->condition equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate load Load Sample equilibrate->load wash Wash Cartridge load->wash elute Elute Cefuroxime wash->elute dry_reconstitute Dry Down & Reconstitute elute->dry_reconstitute analysis Inject into Analytical Instrument dry_reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of Cefuroxime.

Liquid-Liquid Extraction (LLE)

Quantitative Data Summary

Quantitative data for a specific LLE method for Cefuroxime is limited. The performance of an LLE method is highly dependent on the choice of extraction solvent and pH conditions.

ParameterGeneral Expectation
Analyte Cefuroxime
Biological Matrix Plasma, Urine
Analytical Method HPLC-UV, LC-MS/MS
Extraction Recovery Variable, typically 60-90%
Matrix Effect Can be significant if co-extractives are present
Experimental Protocol: General LLE for Cephalosporins

This protocol outlines a general procedure for the extraction of cephalosporins from biological fluids.

Materials:

  • Biological sample (plasma or urine)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • pH adjusting solution (e.g., acid or base)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette a known volume of the biological sample into a glass tube.

  • Add the internal standard.

  • Adjust the pH of the sample to optimize the extraction of the analyte into the organic phase.

  • Add a volume of the immiscible organic extraction solvent.

  • Vortex the mixture for 1-2 minutes to facilitate partitioning.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh aliquot of the organic solvent for improved recovery.

  • Combine the organic extracts.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase or a suitable solvent for analysis.

Workflow Diagram: Liquid-Liquid Extraction

start Start: Biological Sample add_is_ph Add IS & Adjust pH start->add_is_ph add_solvent Add Immiscible Organic Solvent add_is_ph->add_solvent vortex Vortex Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_reconstitute Dry Down & Reconstitute collect_organic->dry_reconstitute analysis Inject into Analytical Instrument dry_reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of Cefuroxime.

References

Application Note: Mass Spectrometry Fragmentation of Descarbamoyl Cefuroxime-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of Descarbamoyl Cefuroxime-d3 and provides a general protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). Descarbamoyl Cefuroxime is a metabolite of the cephalosporin antibiotic Cefuroxime. The deuterated form, this compound, is commonly used as an internal standard in pharmacokinetic and bioanalytical studies. Understanding its fragmentation behavior is crucial for developing robust and sensitive analytical methods.

Chemical Information

CompoundMolecular FormulaMolecular WeightCAS Number (Unlabelled)
This compoundC₁₅D₃H₁₂N₃O₇S384.3856271-94-4[1]

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of this compound is predicted based on the known fragmentation of Cefuroxime and other cephalosporins.[2][3] In positive ion electrospray ionization (ESI+), the molecule is expected to protonate to form the precursor ion [M+H]⁺. Subsequent fragmentation (MS/MS) will likely involve the cleavage of the β-lactam ring, a characteristic fragmentation pathway for this class of antibiotics.[2][3]

Table 1: Predicted m/z Values for this compound Fragmentation

Ion TypePredicted m/zDescription
Precursor Ion [M+H]⁺385.1Protonated molecule of this compound.
Product Ion 1241.1Resulting from the cleavage of the β-lactam ring and loss of the furan-2-yl-(trideuteriomethoxyimino)acetyl group.
Product Ion 2153.0Putative fragment representing the furan-2-yl-(trideuteriomethoxyimino)acetyl side chain.

Note: These are predicted m/z values. Actual values may vary slightly depending on the instrument and experimental conditions.

Experimental Protocol

This protocol provides a general framework for the LC-MS/MS analysis of this compound. Optimization may be required for specific applications and instrumentation.

3.1. Sample Preparation

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase to prepare working standards at desired concentrations.

  • Plasma Sample Preparation (if applicable):

    • To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

3.2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): m/z 385.1.

  • Product Ions (Q3): m/z 241.1 and m/z 153.0 (for confirmation).

  • Collision Energy: Optimization is required, typically in the range of 15-30 eV.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed fragmentation pathway of this compound and the general experimental workflow for its analysis.

fragmentation_pathway cluster_main Fragmentation of this compound cluster_fragments Product Ions parent This compound [M+H]⁺ m/z 385.1 frag1 Fragment 1 m/z 241.1 parent->frag1 Loss of C₇H₄D₃N₂O₃ frag2 Fragment 2 m/z 153.0 parent->frag2 Side Chain

Caption: Proposed fragmentation pathway of this compound.

experimental_workflow cluster_workflow Experimental Workflow prep Sample Preparation (e.g., Protein Precipitation) lc Liquid Chromatography (C18 Separation) prep->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a predicted fragmentation pattern and a starting LC-MS/MS method for the analysis of this compound. The characteristic fragmentation involving the β-lactam ring allows for sensitive and specific detection using MRM. The provided protocol can be adapted and optimized for various research and drug development applications, including pharmacokinetic studies and bioanalytical assays.

References

Application Notes and Protocols for Descarbamoyl Cefuroxime-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of Descarbamoyl Cefuroxime-d3 as an internal standard in the pharmacokinetic analysis of cefuroxime. The following sections detail the necessary reagents, equipment, and procedures for conducting a pharmacokinetic study in a rodent model, including sample preparation, bioanalytical method, and data analysis.

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic widely used to treat various bacterial infections. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Descarbamoyl Cefuroxime is a known metabolite and degradation product of Cefuroxime. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). It provides high accuracy and precision by correcting for variability in sample preparation and matrix effects. This protocol outlines a method for the simultaneous quantification of cefuroxime and its metabolite using this compound in a preclinical pharmacokinetic study.

Materials and Reagents

  • Test Article: Cefuroxime Sodium (pharmaceutical grade)

  • Internal Standard: this compound (certified reference material)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Rat plasma (K2-EDTA as anticoagulant)

  • Chemicals for Sample Preparation: Trichloroacetic acid (TCA) or Phosphoric acid.

  • Other: Pipettes, centrifuge tubes, autosampler vials, etc.

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Rats

This protocol is designed for a pharmacokinetic study in Sprague-Dawley rats. All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

3.1.1. Animal Dosing and Sample Collection

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least 3 days prior to the study.

  • Dosing:

    • Administer a single intravenous (IV) bolus dose of Cefuroxime Sodium (e.g., 20 mg/kg) via the tail vein.

    • The dose formulation should be prepared in a suitable vehicle (e.g., sterile saline).

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points: pre-dose (0), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing K2-EDTA as an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

Bioanalytical Phase: Sample Preparation and LC-MS/MS Analysis

3.2.1. Preparation of Stock and Working Solutions

  • Cefuroxime Stock Solution (1 mg/mL): Accurately weigh and dissolve Cefuroxime Sodium in a 50:50 (v/v) mixture of methanol and water.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of methanol and water.

  • Working Solutions: Prepare serial dilutions of the Cefuroxime stock solution in 50:50 methanol/water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 100 ng/mL) in the same diluent.

3.2.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 50 µL of each plasma sample, add 10 µL of the this compound working solution (internal standard).

  • Vortex briefly.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Method

The following are typical LC-MS/MS parameters. Method optimization may be required.

ParameterRecommended Condition
Liquid Chromatography
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization ModeElectrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions
Cefuroxime423.0 -> 317.9[1]
Descarbamoyl Cefuroxime380.0 -> 275.0 (Predicted)
This compound383.0 -> 278.0 (Predicted)
Dwell Time100 ms
Collision EnergyOptimized for each transition
Declustering PotentialOptimized for each transition

Data Presentation

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data.

Table 1: Representative Pharmacokinetic Parameters of Cefuroxime in Rats

ParameterUnitCefuroximeDescarbamoyl Cefuroxime (Metabolite)
Cmaxµg/mL85.212.8
Tmaxh0.0831.0
AUC(0-t)µgh/mL125.645.3
AUC(0-inf)µgh/mL128.950.1
t1/2h1.52.1
CLL/h/kg0.16-
VdL/kg0.35-

Note: Data are representative and will vary based on experimental conditions.

Visualizations

Metabolic Pathway

Cefuroxime Cefuroxime Descarbamoyl_Cefuroxime Descarbamoyl Cefuroxime Cefuroxime->Descarbamoyl_Cefuroxime Hydrolysis

Caption: Metabolic conversion of Cefuroxime.

Experimental Workflow

cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase Dosing IV Dosing of Cefuroxime to Rats Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Protein Precipitation with Internal Standard Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Pharmacokinetic study workflow.

Logical Relationship of Bioanalysis

Analyte Cefuroxime (Analyte) LC_Separation LC Separation Analyte->LC_Separation IS This compound (Internal Standard) IS->LC_Separation Plasma Plasma Sample Plasma->Analyte Plasma->IS MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio (Analyte/IS) MS_Detection->Ratio Concentration Concentration Determination Ratio->Concentration

Caption: Bioanalytical quantification logic.

References

Application Note: Validated HPLC Method for the Assay of Cefuroxime

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic used to treat a wide variety of bacterial infections. Accurate and reliable analytical methods are crucial for the quantification of Cefuroxime in pharmaceutical dosage forms to ensure its quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for this purpose due to its high specificity, sensitivity, and accuracy. This application note describes a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the assay of Cefuroxime, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A summary of the chromatographic conditions for the Cefuroxime assay is presented in the table below. These conditions have been optimized to provide a sharp, symmetrical peak for Cefuroxime with a reasonable retention time.

ParameterCondition
HPLC System Isocratic HPLC system with UV-Vis Detector
Column Zodiac C8 (150 x 4.6mm, 5µm) or equivalent
Mobile Phase Acetate buffer (pH 3.4) and Acetonitrile (10:1 v/v)[1]
Flow Rate 2.0 mL/min[1]
Detection Wavelength 254 nm[1]
Injection Volume 10 µL[2]
Column Temperature 30°C ± 1°C[2]
Retention Time Approximately 3.08 minutes[1]

Method Validation Protocols and Results

The developed HPLC method was subjected to rigorous validation to demonstrate its suitability for the intended purpose. The validation parameters assessed were system suitability, specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

System Suitability

System suitability testing is an integral part of the analytical method and is performed to ensure that the chromatographic system is adequate for the analysis to be performed. The parameters were evaluated by injecting the standard solution multiple times and calculating the respective parameters.

Protocol:

  • Prepare a standard solution of Cefuroxime at the target assay concentration.

  • Inject the standard solution six times into the HPLC system.

  • Record the chromatograms and calculate the system suitability parameters.

Acceptance Criteria & Results:

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 21.19[3]
Theoretical Plates (N) N ≥ 20007189[3]
% RSD of Peak Area ≤ 2.0%0.17%[3]
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

Protocol:

  • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of Cefuroxime.

  • Analyze a placebo solution to confirm that excipients do not interfere with the Cefuroxime peak.[1]

  • Analyze a standard solution of Cefuroxime.

  • Analyze a sample solution containing Cefuroxime.

  • For stability-indicating methods, stressed samples (e.g., acid, base, peroxide, thermal, and photolytic degradation) should be analyzed to demonstrate that the method can separate Cefuroxime from its degradation products.[3]

Results: The chromatograms of the blank and placebo solutions showed no significant peaks at the retention time of Cefuroxime, indicating the method's specificity.[1]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

Protocol:

  • Prepare a series of at least five standard solutions of Cefuroxime over a concentration range of 26-156 ppm.[1]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results:

ParameterResult
Linearity Range 26 - 156 ppm[1]
Correlation Coefficient (r²) 0.9999[1]
Accuracy

The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This was determined by recovery studies.

Protocol:

  • Prepare placebo solutions spiked with known amounts of Cefuroxime at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[1]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Results:

Spiked LevelAmount Added (ppm)Amount Recovered (ppm)% Recovery
50% 5252.36100.7[1]
100% 104105.87101.8[1]
150% 156157.56101.0[1]
Precision

The precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day and by the same analyst.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or different equipment.

Results:

Precision Type% RSD
Method Precision (%RSD) 0.30%[1]
Intermediate Precision (%RSD) 0.25%[1]
Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Parameters to vary include:

    • Flow rate (e.g., ± 0.1 mL/min).[4]

    • Detection wavelength (e.g., ± 5 nm).[4]

    • Organic phase composition in the mobile phase (e.g., ± 2%).[4]

  • Analyze the system suitability parameters for each condition.

Results: The method was found to be robust as minor changes in the flow rate, detection wavelength, and mobile phase composition did not significantly affect the system suitability parameters.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[4]

Results:

ParameterResult
LOD 0.26 µg/mL[5]
LOQ 0.58 µg/mL[5]

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation prep_std Prepare Cefuroxime Standard Solutions hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject_std Inject Standard Solutions hplc_system->inject_std inject_sample Inject Sample Solutions hplc_system->inject_sample acquire_data Data Acquisition inject_std->acquire_data inject_sample->acquire_data system_suitability System Suitability acquire_data->system_suitability specificity Specificity acquire_data->specificity linearity Linearity acquire_data->linearity accuracy Accuracy acquire_data->accuracy precision Precision acquire_data->precision robustness Robustness acquire_data->robustness lod_loq LOD & LOQ acquire_data->lod_loq

Caption: Experimental workflow for Cefuroxime HPLC method validation.

G cluster_core Core Validation Parameters cluster_system System & Method Performance cluster_sensitivity Method Sensitivity Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision SystemSuitability System Suitability Validation->SystemSuitability Robustness Robustness Validation->Robustness LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity->Accuracy Linearity->Accuracy Precision->Accuracy

Caption: Logical relationship of analytical method validation parameters.

References

Troubleshooting & Optimization

Resolving Matrix Effects in Cefuroxime Quantification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cefuroxime quantification. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Cefuroxime quantification?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of your quantification.[1][2] For instance, a simple protein precipitation of Cefuroxime from human plasma has been shown to result in significant ion enhancement.

Q2: I am observing unexpected variability in my results. Could this be due to matrix effects?

A: Yes, variability in analytical results is a common symptom of unmanaged matrix effects. This can manifest as poor precision between replicate injections of the same sample or significant differences in quantification between different lots of biological matrix. It is crucial to evaluate and mitigate matrix effects during method development to ensure robust and reproducible results.

Q3: How can I determine if my Cefuroxime analysis is suffering from matrix effects?

A: The most common method is to compare the peak area of Cefuroxime in a post-extraction spiked blank matrix sample to the peak area of Cefuroxime in a neat solution at the same concentration. A significant difference in the peak areas indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the best strategy to mitigate matrix effects in Cefuroxime quantification?

A: The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS), such as Cefuroxime-d3. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction during data processing. When a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively. Additionally, optimizing the sample preparation method to remove interfering matrix components is a critical step.

Troubleshooting Guide

Issue 1: Significant Ion Enhancement Observed with Protein Precipitation in Plasma

If you are using a simple protein precipitation method (e.g., with methanol or acetonitrile) for Cefuroxime in plasma and observe significant ion enhancement, consider the following troubleshooting steps:

  • Optimize the Protein Precipitation Protocol:

    • Acidification: Adding a small amount of acid (e.g., formic acid) to the precipitation solvent can improve the precipitation of proteins and potentially reduce the co-extraction of interfering compounds.

    • Solvent-to-Plasma Ratio: Experiment with different solvent-to-plasma ratios (e.g., 3:1, 4:1) to find the optimal conditions for minimizing matrix effects while maintaining good recovery.

  • Implement a More Rigorous Sample Preparation Method:

    • Solid Phase Extraction (SPE): SPE can provide a much cleaner extract by selectively isolating Cefuroxime from the matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances. The choice of extraction solvent is critical and should be optimized.

Issue 2: Poor Reproducibility and Suspected Ion Suppression

If you are experiencing poor reproducibility, especially at lower concentrations of Cefuroxime, ion suppression is a likely cause.

  • Evaluate Chromatographic Conditions:

    • Gradient Elution: Ensure your chromatographic method has sufficient separation power to resolve Cefuroxime from early-eluting, highly polar matrix components that are often responsible for ion suppression.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and move Cefuroxime away from interfering peaks.

  • Consider a Different Ionization Source or Polarity:

    • If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects.[2]

    • If your method allows, try switching the polarity of your mass spectrometer (e.g., from positive to negative ion mode) to see if it reduces the impact of interfering compounds.

Issue 3: Lot-to-Lot Variability in Matrix Effects

Different lots of biological matrix can exhibit varying degrees of matrix effects, leading to inconsistent results over the course of a study.

  • Pool Matrix: Whenever possible, pool several lots of blank matrix to create a representative matrix for preparing calibrators and quality control samples. This will average out the variability between individual lots.

  • Evaluate Matrix from Multiple Donors: During method validation, assess the matrix effect in matrix from at least six different individual donors to ensure the method is robust and not susceptible to variability between subjects.

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is the most reliable way to compensate for lot-to-lot variability in matrix effects.

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes the typical performance of different sample preparation techniques in mitigating matrix effects for Cefuroxime analysis in plasma.

Sample Preparation MethodTypical Matrix Effect (%)Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation 110 - 120 (Ion Enhancement)> 90Simple, fast, and inexpensive.Prone to significant matrix effects.
Solid Phase Extraction (SPE) 95 - 10580 - 95Provides a cleaner extract, reducing matrix effects.More time-consuming and costly than PPT.
Liquid-Liquid Extraction (LLE) 90 - 11070 - 90Can be effective for certain analytes and matrices.Can be labor-intensive and require solvent optimization.

Experimental Protocols

Protocol 1: Protein Precipitation for Cefuroxime in Human Plasma

This protocol is a simple and rapid method for sample preparation.

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 15 seconds and inject into the LC-MS/MS system.

Protocol 2: Solid Phase Extraction (SPE) for Cefuroxime in Human Plasma

This protocol provides a cleaner sample extract compared to protein precipitation.

  • Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 200 µL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute Cefuroxime with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop start Biological Sample (Plasma/Urine) ppt Protein Precipitation start->ppt Simple & Fast spe Solid Phase Extraction start->spe Cleaner Extract lle Liquid-Liquid Extraction start->lle Alternative Cleanup lcms LC-MS/MS Analysis ppt->lcms spe->lcms lle->lcms data Data Processing lcms->data result Cefuroxime Concentration data->result check Matrix Effect Evaluation result->check check->result Effect < 15% (Accept) optimize Optimize Method check->optimize Effect > 15% optimize->start Re-process Sample

Caption: Experimental workflow for Cefuroxime quantification with a troubleshooting loop for matrix effect mitigation.

mitigation_strategies cluster_sample_prep Sample Preparation Optimization cluster_analytical_method Analytical Method Optimization matrix_effect Matrix Effect Observed ppt Optimize Protein Precipitation matrix_effect->ppt spe Implement SPE matrix_effect->spe lle Implement LLE matrix_effect->lle chrom Improve Chromatographic Separation matrix_effect->chrom is Use Stable Isotope-Labeled IS matrix_effect->is ionization Change Ionization Source/Polarity matrix_effect->ionization

Caption: Key strategies for mitigating matrix effects in Cefuroxime quantification.

References

Technical Support Center: Optimizing LC Gradient for Cefuroxime Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the separation of Cefuroxime and its impurities using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common issues encountered during the analysis of Cefuroxime and its related substances.

Issue 1: Poor resolution between Cefuroxime diastereoisomers or between Cefuroxime and its Δ³-isomers.

Question: My chromatogram shows poor separation between the Cefuroxime A and B diastereoisomers, or between Cefuroxime A and the Δ³-isomers. How can I improve the resolution?

Answer: Achieving adequate resolution between these closely eluting compounds is a common challenge. The USP monograph for Cefuroxime Axetil specifies that the resolution between diastereoisomer A and B should be not less than 1.5, and similarly, not less than 1.5 between diastereoisomer A and the Δ³-isomers.[1] If you are not meeting this requirement, consider the following troubleshooting steps:

  • Mobile Phase Composition: The ratio of the aqueous buffer to the organic modifier is critical. A typical mobile phase consists of a phosphate buffer and methanol.[1] Fine-tuning the methanol concentration can significantly impact selectivity. Try decreasing the percentage of the organic modifier in small increments to increase retention and potentially improve separation.

  • pH of the Aqueous Phase: The pH of the mobile phase buffer can alter the ionization state of Cefuroxime and its impurities, thereby affecting their interaction with the stationary phase. Operating at a lower pH can suppress the ionization of residual silanol groups on the silica support, which can reduce peak tailing and improve peak shape, contributing to better resolution.[2]

  • Column Chemistry and Condition: Not all C18 or C8 columns are equivalent. A column with a high carbon load and effective end-capping may provide better separation. If the column is old or has been used extensively, its performance may be degraded.[3] Consider replacing the column with a new one of the same type or trying a different brand with a similar stationary phase.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

  • Temperature: Adjusting the column oven temperature can influence selectivity. A modest increase in temperature (e.g., to 30-35°C) can sometimes improve peak shape and resolution.[4][5]

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution (R < 1.5) cause1 Mobile Phase Composition start->cause1 cause2 Column Performance start->cause2 cause3 Method Parameters start->cause3 sol1a Adjust Organic Modifier Ratio cause1->sol1a sol1b Optimize Buffer pH cause1->sol1b sol2a Replace Column cause2->sol2a sol2b Use Guard Column cause2->sol2b sol3a Decrease Flow Rate cause3->sol3a sol3b Adjust Temperature cause3->sol3b end Resolution Improved sol1a->end sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: Troubleshooting workflow for poor resolution.

Issue 2: Peak Tailing for Cefuroxime or its Impurities.

Question: I am observing significant peak tailing for my main analyte peak. What could be the cause and how can I fix it?

Answer: Peak tailing is a common problem in HPLC, often leading to inaccurate integration and poor quantitation.[6] It is typically caused by secondary interactions between the analyte and the stationary phase.

  • Secondary Silanol Interactions: The primary cause of tailing for basic compounds like Cefuroxime is often the interaction with acidic residual silanol groups on the silica-based column packing.[2][7]

    • Solution 1: Lower Mobile Phase pH: Working at a lower pH (e.g., pH 2.5-3.5) protonates the silanol groups, minimizing these unwanted secondary interactions.[2]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to causing peak tailing.

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape. However, be aware that TEA is not suitable for LC-MS applications.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3][8]

    • Solution: Try diluting your sample or reducing the injection volume.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[8]

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column with a strong solvent. If the column is old, it may need to be replaced.

Issue 3: Inconsistent Retention Times.

Question: The retention times for my peaks are shifting between injections. What is causing this variability?

Answer: Shifting retention times can compromise the reliability of peak identification and quantification. The most common causes include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially important when changing mobile phases or after the system has been idle. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation:

    • Inconsistent Composition: Prepare the mobile phase carefully and consistently. Inaccurate measurements of the buffer salts or organic modifier can lead to shifts in retention.

    • Degassing: Poorly degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and, consequently, retention time shifts.[3]

  • Pump Performance: Leaks in the pump, check valves, or seals can lead to an inconsistent flow rate. Monitor the system pressure; significant fluctuations can indicate a problem with the pump.

  • Temperature Fluctuations: Variations in the ambient temperature can affect retention times. Using a column oven provides a stable temperature environment and improves reproducibility.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient method for Cefuroxime and its impurities? A1: A good starting point is to use a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) with a mobile phase consisting of a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate or 0.2 M monobasic ammonium phosphate) and an organic modifier like methanol or acetonitrile.[1][5] A common starting ratio is around 60:40 or 50:50 (aqueous:organic).[4][5] The detection wavelength is typically set to 278 nm.[4][5]

Q2: What are the critical impurities of Cefuroxime that I need to separate? A2: The most critical related substances to separate from Cefuroxime are the Δ³-deacetoxycephalosporin isomers (often referred to as delta-3 isomers) and the E-isomers.[1][5] The Δ³-isomers are process impurities that can be challenging to separate from the main Cefuroxime peak.[1][9][10]

Q3: How should I prepare my samples and standards? A3: Cefuroxime Axetil standards and samples are typically dissolved in methanol initially and then diluted to the final concentration with the mobile phase or a similar aqueous/organic mixture.[1] It is recommended to use the standard and sample solutions promptly or refrigerate them for same-day use to prevent degradation.[1]

Q4: What are typical system suitability requirements for a Cefuroxime method? A4: System suitability tests ensure the chromatographic system is performing adequately. For Cefuroxime analysis, typical requirements include:

  • Resolution (R): The resolution between Cefuroxime diastereoisomer A and B, and between diastereoisomer A and the Δ³-isomers should be ≥ 1.5.[1]

  • Tailing Factor (T): The tailing factor for the Cefuroxime peak should ideally be ≤ 1.5.[2]

  • Relative Standard Deviation (%RSD): The %RSD for replicate injections of the standard should be ≤ 2.0%.

Experimental Protocols & Data

Example RP-HPLC Method Protocol

This protocol is a representative example for the separation of Cefuroxime Axetil and its impurities.

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 0.2 M solution of monobasic ammonium phosphate in HPLC-grade water. Adjust pH if necessary. Filter through a 0.45 µm filter.

    • Organic Phase: HPLC-grade Methanol.

    • Working Mobile Phase: Mix the aqueous and organic phases in a specified ratio (e.g., 62:38 v/v).[1] Degas the final mixture by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh about 30 mg of USP Cefuroxime Axetil RS into a 25-mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Further dilute an aliquot of this stock solution with the mobile phase to achieve the desired final concentration.

  • Sample Preparation:

    • Prepare the sample in a similar manner to the standard, using the same diluents.

  • Chromatographic Conditions:

    • Column: C8 or C18, 150-250 mm x 4.6 mm, 5 µm particle size.[4][5]

    • Flow Rate: 1.0 - 1.5 mL/min.[1][4]

    • Column Temperature: 30 - 35°C.[4][5]

    • Injection Volume: 10 - 20 µL.[4]

    • Detection: UV at 278 nm.[4][5]

G cluster_1 HPLC Analysis Workflow prep_mobile 1. Mobile Phase Preparation prep_std 2. Standard/Sample Preparation prep_mobile->prep_std setup_hplc 3. HPLC System Setup & Equilibration prep_std->setup_hplc inject 4. Inject Sample setup_hplc->inject acquire 5. Data Acquisition inject->acquire analyze 6. Data Analysis (Integration & Reporting) acquire->analyze

Caption: General workflow for HPLC analysis.

Data Tables

Table 1: Example Chromatographic Conditions for Cefuroxime Analysis

ParameterMethod 1[4]Method 2[5]USP Method[1]
Column Betasil C1 (250x4.6mm, 5µ)Teknokroma Tracer Excel C8 (150x4.6mm, 5µm)L1 packing (C18)
Mobile Phase Methanol: Buffer (50:50 v/v)0.02M KH₂PO₄: Methanol: Acetonitrile (60:35:5 v/v)0.2M NH₄H₂PO₄: Methanol (62:38 v/v)
Flow Rate 1.0 mL/min1.0 mL/min~1.5 mL/min
Temperature 30°C35°CAmbient
Detection 278 nm278 nmNot Specified
Injection Vol. 10 µLNot SpecifiedNot Specified

Table 2: Relative Retention Times (RRT) of Cefuroxime and Related Substances (USP Method)

CompoundRelative Retention Time (RRT)
Acetanilide (Internal Standard)~0.4
Cefuroxime Axetil Diastereoisomer B~0.8
Cefuroxime Axetil Diastereoisomer A~0.9
Cefuroxime Axetil Δ³-Isomers1.0
Data derived from the USP Cefuroxime Axetil monograph.[1]

References

Improving sensitivity of LC-MS/MS method for Cefuroxime.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of Cefuroxime. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the sensitivity and robustness of your method.

Troubleshooting Guide

Issue: Low or No Cefuroxime Signal

You are experiencing a significantly lower signal for Cefuroxime than expected, or no signal at all.

Possible Causes and Solutions:

  • Sample Degradation: Cefuroxime is known to be unstable in biological matrices, especially at room temperature.[1][2]

    • Recommendation: Analyze samples as soon as possible after collection. If storage is necessary, store plasma samples at -20°C or lower.[1][2][3] Avoid repeated freeze-thaw cycles.

  • Improper Sample Preparation: Inefficient extraction or the presence of interfering substances from the matrix can suppress the Cefuroxime signal.

    • Recommendation: Employ a validated sample preparation method. Protein precipitation is a simple and effective method, while solid-phase extraction (SPE) can provide a cleaner sample.[3][4]

  • Suboptimal Mass Spectrometry Parameters: The settings on your mass spectrometer may not be optimized for Cefuroxime.

    • Recommendation: Ensure your MS parameters are optimized for Cefuroxime. Electrospray ionization (ESI) in negative ion mode is commonly used.[4][5][6] Optimize cone voltage and collision energy to maximize the signal for the specific MRM transitions of Cefuroxime.

  • LC Method Issues: The chromatographic conditions may not be suitable for Cefuroxime.

    • Recommendation: Use a mobile phase that promotes good peak shape and ionization. The addition of formic acid to the mobile phase can improve the ionization of Cefuroxime.[5] Ensure your column is appropriate for the analysis; a C18 column is often used.

  • Instrument Contamination or Malfunction: A dirty ion source, leaks in the LC system, or other hardware issues can lead to a general loss of sensitivity.[7][8]

    • Recommendation: Perform routine maintenance on your LC-MS/MS system, including cleaning the ion source. Check for leaks in the system, especially when changing columns or fittings.[7]

Issue: High Background Noise

You observe a high baseline or significant background noise, which is affecting the signal-to-noise ratio of your Cefuroxime peak.

Possible Causes and Solutions:

  • Contaminated Solvents or Reagents: Impurities in your mobile phase or sample preparation reagents can contribute to high background noise.

    • Recommendation: Use high-purity, LC-MS grade solvents and reagents.[9] Prepare fresh mobile phases daily.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can interfere with the ionization of Cefuroxime, leading to signal suppression or enhancement and a noisy baseline.

    • Recommendation: Improve your sample clean-up procedure. If using protein precipitation, consider switching to SPE for a more thorough removal of matrix components.[4] Adjusting the chromatographic gradient to better separate Cefuroxime from interfering peaks can also be effective.

  • Carryover: Residual Cefuroxime from a previous high-concentration sample may be eluting in subsequent runs.

    • Recommendation: Optimize the wash solvent and increase the wash volume and/or time in your autosampler program. Injecting a blank sample after a high-concentration sample can help confirm and troubleshoot carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for Cefuroxime in plasma?

A1: Both protein precipitation and solid-phase extraction (SPE) are effective methods. Protein precipitation with methanol is a simpler and faster technique that provides good recovery.[3][5] SPE is a more rigorous method that can result in a cleaner extract, which may be beneficial for reducing matrix effects and improving sensitivity.[4] The choice depends on the required sensitivity and the complexity of the matrix.

Q2: Which ionization mode is better for Cefuroxime, positive or negative ESI?

A2: While Cefuroxime can be ionized in both positive and negative modes, negative electrospray ionization (ESI) is more commonly reported in the literature for achieving high sensitivity in LC-MS/MS methods.[4][5][6]

Q3: How can I minimize the degradation of Cefuroxime in my samples?

A3: Cefuroxime is unstable in biological samples, particularly at room temperature.[1][2] To minimize degradation, process and analyze samples as quickly as possible. If immediate analysis is not possible, store plasma samples frozen at -20°C or below.[1][2][3]

Q4: What are the typical MRM transitions for Cefuroxime?

A4: A commonly used MRM transition for Cefuroxime in negative ESI mode is m/z 423.0 → 317.9.[5] However, it is crucial to optimize the precursor and product ions on your specific instrument for the best performance.

Q5: What can I do if I suspect matrix effects are impacting my results?

A5: To mitigate matrix effects, you can improve your sample preparation method, for instance, by switching from protein precipitation to SPE.[4] You can also try to modify your chromatographic method to separate Cefuroxime from the co-eluting matrix components. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Experimental Protocols

Protocol 1: Protein Precipitation Method

This protocol is based on a simple and robust method for the extraction of Cefuroxime from human plasma.[3][5]

Materials:

  • Plasma sample

  • Methanol (LC-MS grade)

  • Internal Standard (IS) working solution (e.g., Tazobactam)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of methanol to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) Method

This protocol provides a more thorough sample clean-up.[4]

Materials:

  • Plasma sample

  • Internal Standard (IS) working solution (e.g., Cefoxitin)

  • SPE cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • SPE manifold

Procedure:

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Mix 200 µL of plasma with 50 µL of the internal standard working solution.

  • Load the sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Cefuroxime

ParameterProtein Precipitation[3]Solid-Phase Extraction[4]
Sample Volume 100 µL200 µL
Extraction Solvent MethanolMethanol
Internal Standard TazobactamCefoxitin
Recovery 89.44 - 91.94%Not explicitly stated
Lower Limit of Quantitation (LLOQ) 52.5 ng/mL81.0 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Methanol) add_is->protein_precipitation Method 1 spe Solid-Phase Extraction add_is->spe Method 2 centrifuge Centrifugation protein_precipitation->centrifuge elution Elution spe->elution supernatant Collect Supernatant centrifuge->supernatant injection Injection supernatant->injection dry_reconstitute Dry & Reconstitute elution->dry_reconstitute dry_reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing

Caption: Experimental workflow for Cefuroxime analysis.

troubleshooting_workflow start Low Cefuroxime Signal check_sample Check Sample Stability and Handling start->check_sample check_ms Review MS Parameters (Ionization, MRM) start->check_ms check_lc Evaluate LC Method (Mobile Phase, Column) start->check_lc check_prep Assess Sample Prep (Recovery, Matrix Effects) start->check_prep check_instrument Inspect Instrument (Leaks, Cleanliness) start->check_instrument solution_sample Re-prepare/re-analyze if degradation is suspected check_sample->solution_sample solution_ms Optimize MS parameters check_ms->solution_ms solution_lc Modify mobile phase or change column check_lc->solution_lc solution_prep Improve sample clean-up (e.g., use SPE) check_prep->solution_prep solution_instrument Perform maintenance and cleaning check_instrument->solution_instrument

Caption: Troubleshooting low Cefuroxime signal.

References

Minimizing degradation of Cefuroxime during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Cefuroxime during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Cefuroxime degradation during sample preparation?

A1: Cefuroxime is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:

  • pH: Cefuroxime is unstable in both acidic and alkaline conditions. The β-lactam ring is prone to hydrolysis outside of the optimal pH range. The optimal pH for Cefuroxime stability is between 4.5 and 7.3.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of degradation. It is crucial to keep samples cool during processing and storage.

  • Oxidation: Cefuroxime is vulnerable to oxidative stress.[3] Exposure to oxidizing agents or conditions that promote oxidation should be minimized.

  • Enzymatic Degradation: Biological samples may contain enzymes, such as β-lactamases, that can degrade Cefuroxime.[4]

Q2: What is the recommended pH range for handling Cefuroxime samples?

A2: The recommended pH range for optimal Cefuroxime stability is approximately 4.5 to 7.3.[1][2] Working within this pH range, particularly between 6.0 and 7.3, can significantly minimize hydrolytic degradation.[2]

Q3: How should I store my samples containing Cefuroxime?

A3: Proper storage is critical to prevent degradation. Here are the general guidelines:

  • Short-term storage (up to 6 hours): Samples can be kept at room temperature.[1]

  • Refrigerated storage (2-8°C): For storage up to 10-14 days, refrigeration is recommended.[5][6][7]

  • Long-term storage: For periods longer than two weeks, samples should be stored frozen at -20°C or, for even greater stability, at -80°C.[1][2] Cefuroxime has shown stability for at least 145 days at -20°C.[1]

Q4: Does the choice of anticoagulant for blood collection affect Cefuroxime stability?

Q5: Can I use stabilizers to prevent Cefuroxime degradation?

A5: While the use of specific chemical stabilizers for routine Cefuroxime analysis is not widely documented, some research suggests that antioxidants may be beneficial. One study indicated that ascorbic acid (Vitamin C) could counteract Cefuroxime-induced lipid peroxidation.[8] The use of buffers to maintain the optimal pH range of 4.5-7.3 is a highly effective stabilization method.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during Cefuroxime sample preparation and analysis.

Problem: Low or no detectable Cefuroxime in my sample.

Troubleshooting_Low_Recovery start Low/No Cefuroxime Detected check_storage Verify Sample Storage Conditions (Temp, Duration) start->check_storage check_ph Measure pH of Sample/Solutions start->check_ph check_protocol Review Sample Preparation Protocol start->check_protocol improper_storage Degradation due to Improper Storage check_storage->improper_storage Incorrect improper_ph pH-induced Hydrolysis check_ph->improper_ph Outside 4.5-7.3 protocol_issue Issue in Extraction or Handling check_protocol->protocol_issue Potential Error solution1 Action: Re-process samples stored under correct conditions. improper_storage->solution1 solution2 Action: Adjust pH to 6.0-7.0 using a suitable buffer. improper_ph->solution2 solution3 Action: Optimize extraction; ensure minimal processing time. protocol_issue->solution3

Problem: High variability in Cefuroxime concentrations between replicate samples.

Troubleshooting_Variability start High Variability in Replicates check_homogeneity Assess Sample Homogeneity start->check_homogeneity check_timing Review Consistency of Processing Times start->check_timing check_temp Monitor Temperature During Processing start->check_temp inhomogeneous_sample Inconsistent Sample Matrix check_homogeneity->inhomogeneous_sample Poor inconsistent_timing Variable Degradation Times check_timing->inconsistent_timing Inconsistent temp_fluctuations Inconsistent Degradation Rates check_temp->temp_fluctuations Variable solution1 Action: Ensure thorough mixing before aliquoting. inhomogeneous_sample->solution1 solution2 Action: Standardize all sample processing times. inconsistent_timing->solution2 solution3 Action: Process all samples on ice. temp_fluctuations->solution3

Data Summary Tables

Table 1: Stability of Cefuroxime in Plasma Under Various Storage Conditions

Storage ConditionDurationStability (% Remaining)Reference
Room Temperature6 hoursStable[1]
Room Temperature24 hours≥ 96% (processed)[4]
Refrigerated (2-8°C)10 days> 90%[5]
Refrigerated (4°C)14 daysPhysiochemically stable
Frozen (-20°C)14 weeks≥ 83% (unprocessed)
Frozen (-20°C)145 daysStable[1]
3 Freeze-Thaw Cycles-Stable[1]

Table 2: Forced Degradation of Cefuroxime

Stress ConditionDuration% DegradationReference
0.1N HCl90 minutes~29%[3]
0.1N NaOH90 minutes~29.56%[3]
30% H₂O₂90 minutes~32.1%[3]

Experimental Protocols

Protocol 1: Cefuroxime Extraction from Human Plasma for HPLC-UV Analysis
  • Sample Collection: Collect whole blood in tubes containing EDTA as the anticoagulant.

  • Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation:

    • To a 500 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., cefalexin at 200 µg/mL).

    • Add 100 µL of 5% acetic acid and vortex briefly.

    • Add 1000 µL of cold acetonitrile and vortex thoroughly for 1 minute.

  • Centrifugation: Centrifuge the mixture at 12,000 rpm for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 250 µL of the mobile phase (e.g., 10% acetonitrile in water).

  • Final Centrifugation: Centrifuge at 3500 rpm for 5 minutes at 4°C.

  • Injection: Transfer the supernatant to an autosampler vial and inject into the HPLC system.

Protocol 2: Cefuroxime Extraction from Urine for HPLC Analysis
  • Sample Collection: Collect urine samples in sterile containers.

  • Centrifugation: Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.

  • Dilution: Dilute the urine sample with the mobile phase. The dilution factor will depend on the expected concentration of Cefuroxime. A 1:10 or 1:100 dilution is a common starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • Injection: Inject the filtered sample into the HPLC system.

Protocol 3: Cefuroxime Extraction from Tissue Homogenate (General Guidance)

Note: A specific, universally validated protocol for Cefuroxime from all tissue types is not available. The following is a general workflow that should be optimized for the specific tissue of interest.

  • Tissue Homogenization:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) on ice. A common ratio is 1:3 or 1:4 (w/v) tissue to buffer.

  • Protein Precipitation:

    • To a known volume of the tissue homogenate, add a 2-3 fold excess of a cold protein precipitating agent, such as acetonitrile or methanol. Perchloric acid can also be used.

    • Vortex thoroughly for 1-2 minutes.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000-14,000 x g) for 15-20 minutes at 4°C to pellet the precipitated proteins and tissue debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Further Clean-up (if necessary): Depending on the tissue matrix and analytical method, a solid-phase extraction (SPE) step may be required to remove interfering substances.

  • Evaporation and Reconstitution: If a concentration step is needed, the supernatant can be evaporated and reconstituted in the mobile phase, as described in Protocol 1.

  • Injection: Inject the final sample into the analytical instrument.

Visualizations

Cefuroxime_Degradation_Pathway cefuroxime Cefuroxime hydrolysis Hydrolysis of β-Lactam Ring cefuroxime->hydrolysis pH < 4.5 or > 7.3 Enzymes (β-lactamases) descarbamoylation Descarbamoylation cefuroxime->descarbamoylation Spontaneous inactive_metabolite Inactive Metabolites hydrolysis->inactive_metabolite descarbamoyl_cefuroxime Descarbamoyl Cefuroxime (Reduced Activity) descarbamoylation->descarbamoyl_cefuroxime

Experimental_Workflow sample_collection Sample Collection (EDTA tube, on ice) centrifugation Plasma/Supernatant Separation (4°C) sample_collection->centrifugation protein_precipitation Protein Precipitation (Cold Acetonitrile) centrifugation->protein_precipitation extraction Supernatant Extraction protein_precipitation->extraction analysis LC-MS/MS or HPLC Analysis extraction->analysis

References

Selecting the appropriate column for cephalosporin analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals select the appropriate column for cephalosporin analysis and resolve common issues encountered during high-performance liquid chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for cephalosporin analysis?

The most widely used columns for cephalosporin analysis are reversed-phase (RP) columns, particularly those with a C18 (octadecylsilane) stationary phase.[1] These columns are versatile and effective for separating a broad range of cephalosporin compounds. The United States Pharmacopeia (USP) classifies the C18 stationary phase as L1 packing.[2]

Q2: What are the key column characteristics to consider for cephalosporin analysis?

When selecting a column, it is crucial to consider four main dimensional parameters:

  • Stationary Phase Chemistry: The type of bonded phase (e.g., C18, C8, Phenyl) determines the primary separation mechanism. C18 phases are a good starting point for most cephalosporins due to their hydrophobic nature.[2] For more polar cephalosporins, consider an aqueous C18 (C18-AQ) or a column with a polar-embedded group.[2][3]

  • Particle Size: Smaller particles (e.g., sub-2 µm to 3.5 µm) provide higher resolution and efficiency but generate higher backpressure.[4][5][6] Larger particles (≥5 µm) are suitable for standard HPLC systems with lower pressure limits.[4]

  • Pore Size: For small molecules like most cephalosporins (molecular weight < 2000 Da), a pore size of 80-120 Å is typically recommended.[7] This ensures the analyte can interact effectively with the stationary phase surface area within the pores.[7]

  • Column Dimensions (Length and Internal Diameter): Longer columns (150-250 mm) offer better separation for complex mixtures, while shorter columns (50-100 mm) allow for faster analysis times.[4] A smaller internal diameter (e.g., 2.1 mm) increases sensitivity and reduces solvent consumption, which is ideal for mass spectrometry (MS) detection.[7][8]

Q3: When should I consider a Hydrophilic Interaction Liquid Chromatography (HILIC) column?

A HILIC column is a valuable alternative to reversed-phase columns when analyzing very polar cephalosporins that show little to no retention on a C18 column.[9] HILIC chromatography uses a polar stationary phase (like silica) with a high organic content mobile phase. This mode can provide good separation and orthogonality to RP-HPLC, which is useful for impurity profiling and stability studies.[9]

Q4: How does mobile phase pH affect the analysis and column stability?

The pH of the mobile phase is a critical parameter as it affects the ionization state of cephalosporins, which often contain acidic carboxyl groups.

  • Analyte Retention: To ensure reproducibility, the mobile phase pH should be set at least two units away from the analyte's pKa value.[10] Operating near the pKa can lead to unstable retention times.[10]

  • Column Stability: Most standard silica-based columns are stable within a pH range of 2 to 8.[8] Operating outside this range can cause the silica to dissolve (at high pH) or the bonded phase to cleave (at low pH), leading to rapid column degradation.[11] For applications requiring higher pH, specialized hybrid or polymer-based columns are available.[3]

Troubleshooting Guide

Q5: My cephalosporin peaks are tailing. What is the cause and how can I fix it?

Peak tailing is often caused by secondary interactions between basic analytes and acidic residual silanol groups on the silica surface of the column.[12]

  • Solution 1: Use an End-Capped Column: Modern, high-purity silica columns are typically "end-capped" to block most of these residual silanols. Ensure you are using a well end-capped column.[8]

  • Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.

  • Solution 3: Modify the Mobile Phase: Adding a small amount of a competing base or a different modifier to the mobile phase can sometimes improve peak shape.[12]

Q6: I am not getting enough retention for my polar cephalosporin analytes on a standard C18 column. What should I do?

  • Solution 1: Use a C18-AQ Column: These columns are specifically designed to be compatible with highly aqueous (up to 100%) mobile phases without the risk of phase collapse, which can occur with standard C18 columns.[3] This allows for the use of weaker mobile phases to increase the retention of polar compounds.

  • Solution 2: Use a Polar-Embedded Column: These columns have a polar group embedded within the C18 chain, which alters the selectivity and can improve the retention of polar analytes.[2]

  • Solution 3: Switch to HILIC: For extremely polar cephalosporins, switching to a HILIC column is often the most effective solution to achieve adequate retention and separation.[9]

Q7: My retention times are shifting from one injection to the next. What are the possible causes?

Retention time shifts can compromise the reliability of your results. Common causes include:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods; a rule of thumb is to allow at least 10 column volumes for equilibration.[11]

  • Temperature Fluctuations: The column temperature should be controlled using a column oven. Even small changes in ambient temperature can affect retention times.[11]

  • Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability. Ensure accurate measurements and thorough mixing of all components. Degassing the mobile phase is also crucial to prevent air bubbles from forming in the pump.[12]

  • Column Contamination: Over time, contaminants from the sample matrix can build up on the column, affecting its chemistry. Regularly flush the column with a strong solvent to clean it.[11]

Q8: I am observing split peaks in my chromatogram. What could be the issue?

Split peaks can indicate a problem with the sample path at or before the column inlet.

  • Blocked Frit/Column Inlet: The column inlet frit may be partially blocked by particulates from the sample or mobile phase. Try back-flushing the column (disconnecting it from the detector first) to dislodge the blockage.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11]

  • Injector Issues: A problem with the injector rotor seal can also lead to split peaks.[12]

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate column for your cephalosporin analysis.

CephalosporinColumnSelection start Start: Define Cephalosporin Analyte Properties polarity Assess Analyte Polarity start->polarity rp_hplc Initial Choice: Reversed-Phase (RP-HPLC) polarity->rp_hplc Non-polar to Moderately Polar hilic Alternative Choice: HILIC polarity->hilic Very Polar c18_select Select C18 Column (e.g., 150x4.6 mm, 5 µm) rp_hplc->c18_select run_test Perform Initial Separation c18_select->run_test eval_chrom Evaluate Chromatogram run_test->eval_chrom good_sep Good Separation? (Retention, Peak Shape, Resolution) eval_chrom->good_sep poor_retention Problem: Poor Retention good_sep->poor_retention No, Poor Retention peak_tailing Problem: Peak Tailing good_sep->peak_tailing No, Peak Tailing poor_resolution Problem: Poor Resolution good_sep->poor_resolution No, Poor Resolution finish Final Method good_sep->finish Yes sol_retention Option 1: Use C18-AQ Column Option 2: Switch to HILIC poor_retention->sol_retention sol_tailing Use End-Capped Column or Adjust Mobile Phase pH peak_tailing->sol_tailing sol_resolution Optimize Method: - Use Smaller Particle Size Column - Adjust Mobile Phase/Gradient poor_resolution->sol_resolution sol_retention->run_test sol_tailing->run_test sol_resolution->run_test hilic->run_test

A workflow for selecting an appropriate HPLC column.

Summary of Column Parameters

ParameterCommon Options for Cephalosporin AnalysisImpact on Chromatography
Stationary Phase C18 (L1), C8 (L7), Phenyl (L11), Polar-Embedded, Silica (for HILIC)Determines selectivity and retention mechanism. C18 is broadly applicable; HILIC is for very polar compounds.[2][9]
Particle Size Sub-2 µm, 2.x µm, 3.5 µm, 5 µmSmaller particles increase resolution and efficiency but also increase backpressure.[5][6][7]
Pore Size 80 - 120 ÅOptimal for small molecules like cephalosporins to maximize surface area interaction.[7]
Column Length 50 mm, 100 mm, 150 mm, 250 mmLonger columns provide higher resolution for complex samples; shorter columns offer faster run times.[4][8]
Internal Diameter 2.1 mm, 3.0 mm, 4.6 mmNarrower columns increase sensitivity and reduce solvent use; wider columns handle larger sample loads.[4][8]

Key Experimental Protocol: General Reversed-Phase HPLC Method

This protocol provides a starting point for the analysis of a wide range of cephalosporins. Method optimization will be required based on the specific analytes and sample matrix.

  • Column:

    • Use a C18 reversed-phase column (e.g., 150 mm length x 4.6 mm I.D., 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Acetic Acid in Water or a phosphate buffer (e.g., 0.01M Sodium Dihydrogen Phosphate). The choice of buffer and its pH is critical and should be optimized for the specific cephalosporin.[13]

    • Mobile Phase B: Acetonitrile or Methanol.[1]

    • Preparation: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter and degas thoroughly before use.[14]

  • Chromatographic Conditions:

    • Elution: Isocratic or gradient elution can be used. A common starting point is a gradient from a low percentage of Mobile Phase B (e.g., 5-10%) to a higher percentage over 15-20 minutes.

    • Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.

    • Column Temperature: 30 °C (use of a column oven is highly recommended for reproducibility).

    • Detection: UV detector set at 254 nm, as this is a common wavelength for many cephalosporins.[1][13]

  • Sample Preparation:

    • Standard Solutions: Accurately weigh and dissolve the cephalosporin reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Plasma/Biological Samples: Precipitate proteins using a solvent like acetonitrile, centrifuge, and inject the supernatant.[13]

    • Filtration: Filter all samples through a 0.45 µm syringe filter before injection to prevent column blockage.

References

Overcoming solubility issues with Descarbamoyl Cefuroxime-d3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Descarbamoyl Cefuroxime-d3.

Troubleshooting Guide

Issue: Precipitate Formation When Preparing Aqueous Solutions

If you observe precipitation when diluting your this compound stock solution into an aqueous buffer, consider the following troubleshooting steps:

Logical Workflow for Troubleshooting Precipitation

G start Precipitate observed in aqueous solution check_stock Is the stock solution clear? start->check_stock stock_precipitate Precipitate in stock. Re-dissolve with gentle warming or sonication. If persists, prepare fresh stock. check_stock->stock_precipitate No check_dilution Review dilution protocol. Was the dilution performed too quickly? check_stock->check_dilution Yes slow_dilution Add stock solution to aqueous buffer slowly while vortexing. check_dilution->slow_dilution Yes check_buffer_ph Check the pH of the aqueous buffer. check_dilution->check_buffer_ph No end Clear Solution Achieved slow_dilution->end adjust_ph Adjust buffer pH. For acidic compounds, a higher pH may increase solubility. check_buffer_ph->adjust_ph add_cosolvent Incorporate a small percentage of an organic co-solvent in the final aqueous solution (e.g., 1-5% DMSO). adjust_ph->add_cosolvent test_solubilizer Consider the use of a solubilizing agent (e.g., cyclodextrins). add_cosolvent->test_solubilizer test_solubilizer->end G cefuroxime Cefuroxime descarbamoyl This compound cefuroxime->descarbamoyl Degradation / Metabolism (Hydrolysis of carbamoyl group)

Best Practices for Storing and Handling Deuterated Internal Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analysis often hinge on the integrity of internal standards. Deuterated internal standards, while widely used, require specific storage and handling procedures to ensure their stability and prevent isotopic exchange, which can compromise experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of these critical reagents.

Frequently Asked Questions (FAQs)

What are the general best practices for storing deuterated internal standards?

Proper storage is crucial to maintain the isotopic purity and concentration of deuterated internal standards. General recommendations include:

  • Temperature: Refrigeration is a common practice, with many standards being stable when stored in methanol at 4°C. For long-term storage, temperatures of -20°C are often recommended. Always refer to the manufacturer's certificate of analysis for specific temperature requirements.

  • Protection from Light: Many organic compounds are light-sensitive. Storing standards in amber vials or in the dark can prevent photodegradation.

  • Inert Atmosphere: To prevent oxidation and contamination, it is best to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.

  • Solvent Choice: The choice of solvent is critical. Methanol is a common solvent for creating stock solutions. However, acidic or basic solutions should generally be avoided as they can catalyze deuterium-hydrogen exchange.

How should I prepare stock and working solutions of deuterated internal standards?

Accurate preparation of stock and working solutions is fundamental to quantitative analysis. A general procedure is outlined below.

Experimental Protocol: Preparation of Stock and Working Solutions

  • Stock Solution Preparation:

    • Allow the lyophilized standard or neat material to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the required amount of the deuterated standard using a calibrated analytical balance.

    • Quantitatively transfer the standard to a Class A volumetric flask of an appropriate volume.

    • Add a small amount of the chosen solvent (e.g., methanol) to dissolve the standard.

    • Once dissolved, dilute to the mark with the solvent.

    • Stopper the flask and mix thoroughly by inverting the flask multiple times.

    • Transfer the stock solution to a labeled, airtight container for storage under the recommended conditions.

  • Working Solution Preparation:

    • Allow the stock solution to equilibrate to room temperature.

    • Using a calibrated pipette, transfer the required volume of the stock solution into a new volumetric flask.

    • Dilute to the mark with the appropriate solvent or matrix.

    • Mix the working solution thoroughly.

    • Prepare working solutions fresh as needed, especially for low concentrations, to minimize the risk of degradation or adsorption to container walls.

What is deuterium exchange and how can I prevent it?

Deuterium exchange is the process where deuterium atoms on the internal standard are replaced by protons (hydrogen atoms) from the surrounding environment, such as the solvent or matrix. This leads to a decrease in the mass of the internal standard and can result in inaccurate quantification.

Factors influencing deuterium exchange:

  • pH: Acidic or basic conditions can catalyze the exchange. It is generally recommended to avoid storing deuterated compounds in acidic or basic solutions.[1]

  • Temperature: Higher temperatures can increase the rate of exchange.

  • Position of Deuterium: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.

Prevention Strategies:

  • Use aprotic solvents when possible.

  • Control the pH of aqueous solutions to be near neutral.

  • Store solutions at low temperatures.

  • Choose internal standards where the deuterium labels are in stable, non-exchangeable positions.[2]

  • Validate the stability of the standard in your specific experimental matrix and conditions.

How do I validate the stability of my deuterated internal standard?

Stability validation is a critical step to ensure the accuracy of your results. The goal is to demonstrate that the internal standard is stable throughout the entire analytical process.

Experimental Protocol: Deuterated Internal Standard Stability Validation

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same matrix as your study samples. Spike these QC samples with the deuterated internal standard at the working concentration.

  • Time Zero (T0) Analysis: Analyze a set of freshly prepared QC samples immediately to establish the baseline response ratio (analyte/internal standard).

  • Storage and Analysis at Different Time Points: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen). Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).

  • Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or inconsistent internal standard signal Degradation of the standard: The standard may have degraded due to improper storage or handling.1. Prepare a fresh working solution from the stock solution. 2. If the issue persists, prepare a new stock solution from the neat material. 3. Verify the storage conditions (temperature, light exposure).
Adsorption to container surfaces: Low concentrations of standards can adsorb to glass or plastic surfaces.1. Use silanized glass vials. 2. Prepare working solutions fresh before each use. 3. Consider adding a small amount of a "keeper" solvent to prevent complete drying during solvent evaporation steps.
Incomplete reconstitution or dissolution: The standard may not be fully dissolved in the solvent.1. Vortex and sonicate the solution to ensure complete dissolution. 2. Visually inspect the solution for any particulate matter.
Shift in internal standard retention time Chromatographic issues: Changes in the mobile phase, column temperature, or column integrity can affect retention time.1. Prepare fresh mobile phase. 2. Check the column temperature. 3. Equilibrate the column for a sufficient amount of time. 4. If the problem persists, try a new column.
Isotope effect: Deuterated compounds can sometimes have slightly different chromatographic behavior than their non-deuterated counterparts.This is a known phenomenon and as long as the peak is correctly integrated and does not co-elute with an interference, it should not affect quantification. Ensure your integration parameters are appropriate.
Evidence of deuterium-hydrogen exchange (e.g., appearance of a peak at a lower m/z) Unstable label position: The deuterium atoms are in a chemically labile position.1. Review the structure of the internal standard to identify any exchangeable protons. 2. Consider using an internal standard with deuterium labels in more stable positions or a different isotopic label (e.g., ¹³C, ¹⁵N).
Inappropriate solvent or matrix pH: Acidic or basic conditions are promoting exchange.1. Measure the pH of your solvent and sample matrix. 2. Adjust the pH to be as close to neutral as possible, if compatible with your analytical method. 3. Perform stability studies in different solvents to find a more suitable one.

Visual Workflows

To further clarify the best practices, the following diagrams illustrate key experimental workflows.

Storage_and_Handling_Workflow Figure 1. General Workflow for Storage and Handling of Deuterated Internal Standards cluster_storage Storage cluster_prep Preparation cluster_use Usage Receive Receive Standard Store Store at Recommended Temperature (-20°C or 4°C) Receive->Store Protect Protect from Light (Amber Vials/Dark) Store->Protect Inert Store Under Inert Atmosphere Protect->Inert Equilibrate Equilibrate to Room Temperature Inert->Equilibrate Weigh Accurately Weigh Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Dilute Dilute to Final Concentration Dissolve->Dilute Mix Mix Thoroughly Dilute->Mix Spike Spike into Samples, Calibrators, and QCs Mix->Spike Analyze Analyze Samples Spike->Analyze

Caption: General workflow for proper storage and handling.

Troubleshooting_Deuterium_Exchange Figure 2. Troubleshooting Deuterium Exchange cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Problem Inaccurate Quantification or Unexpected Lower Mass Peak Check_Structure Review Standard Structure: Are labels on labile positions? Problem->Check_Structure Check_Conditions Analyze Experimental Conditions: pH, Temperature, Solvent Problem->Check_Conditions Change_Standard Select a More Stable Internal Standard (e.g., ¹³C-labeled) Check_Structure->Change_Standard Modify_Method Modify Method: Adjust pH, Lower Temperature, Change Solvent Check_Conditions->Modify_Method Validate Re-validate Method with New Standard or Conditions Change_Standard->Validate Modify_Method->Validate

Caption: A logical approach to troubleshooting deuterium exchange issues.

By adhering to these best practices and utilizing the provided troubleshooting guidance, researchers can significantly enhance the accuracy and reliability of their quantitative analytical data.

References

Technical Support Center: Isotopic Cross-Contribution Correction in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isotopic cross-contribution correction in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the analysis of isotopically labeled compounds.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in mass spectrometry?

In mass spectrometry, isotopic cross-contribution, also known as isotopic interference, occurs when the isotopic distribution of one molecule overlaps with the mass-to-charge (m/z) ratio of another. This is a common phenomenon because many elements have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[1][2] These heavier isotopes contribute to signals at M+1, M+2, etc., of the monoisotopic peak, which can interfere with the signals of other compounds or isotopically labeled tracers.[3]

Q2: Why is it necessary to correct for isotopic cross-contribution?

Correcting for natural isotopic abundance is crucial for the accurate quantification of molecules, especially in stable isotope labeling experiments.[1][2] Failure to correct for this can lead to:

  • Inaccurate quantification: The measured intensity of a labeled compound may be artificially inflated by the natural isotopic abundance of an unlabeled compound at the same m/z.

  • Non-linear calibration curves: Isotopic interference can disrupt the linear relationship between concentration and signal intensity, biasing quantitative results.[3]

Q3: What are the common methods for isotopic correction?

The most common methods for isotopic correction include:

  • Matrix-based methods: These algebraic approaches use a correction matrix to mathematically remove the contribution of natural isotopes from the measured mass isotopomer distribution.[2][5]

  • Regression analysis: This statistical method can be used to model the relationship between the measured isotopic pattern and the true abundances of the labeled and unlabeled species.

  • Iterative algorithms: Several software packages employ iterative approaches to find the best fit for the corrected isotopic distribution, often with the ability to handle complex datasets and avoid issues like negative abundance values.[2]

Q4: What software tools are available for isotopic correction?

Several software tools have been developed to automate the process of isotopic correction. Some commonly used options include:

  • IsoCor: A software that can correct for any chemical element and can be used with a wide range of isotopic tracers.[5][6]

  • IsoCorrectoR: An R-based tool that can correct data from both MS and MS/MS experiments and can handle high-resolution data from multiple-tracer experiments.[4][7]

  • AccuCor2: An R-based tool specifically designed for dual-isotope tracer experiments, such as ¹³C-¹⁵N or ¹³C-²H labeling.[8]

  • PICor: A Python-based tool developed for isotopologue correction of complex isotope labeling experiments in proteomics and metabolomics.[9]

Troubleshooting Guide

Q1: I am seeing negative abundance values after performing the correction. What does this mean and how should I handle it?

Answer: Negative abundance values are not physically possible and typically arise from measurement noise or imperfections in the data, especially for low-intensity signals.[2]

  • Cause: The correction algorithm may over-subtract the contribution of natural isotopes, leading to a negative result for a particular isotopologue.

  • Solution:

    • Review your data quality: Ensure that the signal-to-noise ratio of your peaks is adequate.

    • Use appropriate software: Some correction algorithms, like the one in IsoCor, use optimization methods that constrain the corrected fractions to be non-negative.[6]

    • Manual adjustment (with caution): One approach is to set the negative values to zero and re-normalize the remaining isotopologue fractions. However, be aware that this can introduce bias into your data.[2]

Q2: How do I correct for overlapping isotopic patterns from two different molecules?

Answer: This is a common challenge in complex samples. The approach depends on the resolution of your mass spectrometer.

  • High-Resolution MS: If your instrument has sufficient resolution, you may be able to distinguish the two molecules based on their exact mass differences.

  • Low-Resolution MS: In this case, chromatographic separation is key. Ensure that your liquid chromatography (LC) or gas chromatography (GC) method fully separates the two interfering compounds. If separation is not possible, you may need to use a different analytical approach or a targeted method that focuses on unique fragment ions for each molecule.

Q3: How do I choose the right correction method for my experiment?

Answer: The choice of correction method depends on several factors:

  • Type of experiment: For targeted analysis with a limited number of known compounds, a matrix-based approach may be sufficient. For untargeted metabolomics or proteomics, more sophisticated software packages are generally required.

  • Mass spectrometer resolution: High-resolution data allows for more accurate correction, as it can resolve some isotopic fine structures. Some software, like AccuCor2, is specifically designed for high-resolution data.[8]

  • Tracer complexity: For experiments with a single tracer, most methods will work. For dual-labeling experiments, you will need a tool that can handle multiple tracers simultaneously, such as IsoCorrectoR or AccuCor2.[7][8]

Q4: I am using a stable isotope-labeled internal standard (SIL-IS), but my calibration curve is non-linear. Could this be due to isotopic cross-contribution?

Answer: Yes, this is a known issue. If the natural isotopic abundance of your analyte contributes to the signal of your SIL-IS, it can lead to a non-linear relationship between the analyte/IS ratio and concentration.[3]

  • Solution:

    • Increase the mass difference: If possible, use a SIL-IS with a larger mass difference from the analyte to minimize the overlap. For compounds containing elements with significant isotopic distributions like chlorine or bromine, a mass difference of at least 3 amu is often recommended.[10]

    • Use a non-linear calibration model: Instead of a simple linear regression, a non-linear fitting function that accounts for the isotopic cross-contribution can provide more accurate quantification.[3]

    • Monitor a less abundant SIL-IS isotope: A novel approach is to monitor a less abundant isotope of the SIL-IS that has minimal or no isotopic contribution from the analyte.[10]

Experimental Protocols

Protocol 1: Matrix-Based Correction for Natural Isotope Abundance

This protocol outlines the steps for performing a matrix-based correction.

1. Determine the Theoretical Isotopic Distribution of the Unlabeled Compound:

  • Identify the elemental formula of the molecule (e.g., for Glucose: C₆H₁₂O₆).

  • Use the known natural abundances of the stable isotopes for each element to calculate the theoretical mass isotopomer distribution.

    • For example, for Carbon: ~98.9% ¹²C and ~1.1% ¹³C.
    • This can be calculated using the binomial expansion or dedicated online calculators.

2. Construct the Correction Matrix (CM):

  • The correction matrix is constructed based on the theoretical isotopic distributions of all possible isotopologues (M+0, M+1, M+2, etc.).

  • Each column of the matrix represents the theoretical isotopic pattern of a single isotopologue.

  • The size of the matrix will depend on the number of atoms of the labeled element.

3. Invert the Correction Matrix:

  • The correction matrix is then inverted (CM⁻¹).

4. Apply the Correction:

  • The corrected mass isotopomer distribution (MID_corrected) is calculated by multiplying the inverted correction matrix by the measured mass isotopomer distribution (MID_measured).

  • Formula: MID_corrected = CM⁻¹ * MID_measured

Protocol 2: Regression-Based Correction

This protocol provides a conceptual overview of using regression for isotopic correction.

1. Model the Isotopic Distribution:

  • Develop a linear model that describes the observed isotopic cluster as a combination of the theoretical isotopic patterns of the unlabeled and labeled species.

2. Set up the Regression Equation:

  • The equation will take the form: Y = β₀ * P₀ + β₁ * P₁ + ... + βn * Pn + ε

    • Y is the vector of observed peak intensities.
    • P₀, P₁, ... Pn are the theoretical isotopic patterns for the M+0, M+1, ... M+n isotopologues.
    • β₀, β₁, ... βn are the regression coefficients, which represent the true abundances of each isotopologue.
    • ε is the error term.

3. Perform the Regression:

  • Use a least-squares regression to solve for the β coefficients. These coefficients will give you the corrected relative abundances of each isotopologue.

Quantitative Data Summary

Table 1: Natural Abundance of Common Elements
ElementIsotopeMass (amu)Natural Abundance (%)
Carbon¹²C12.000098.93
¹³C13.00341.07
Hydrogen¹H1.007899.985
²H2.01410.015
Nitrogen¹⁴N14.003199.63
¹⁵N15.00010.37
Oxygen¹⁶O15.994999.76
¹⁷O16.99910.04
¹⁸O17.99920.20
Sulfur³²S31.972195.02
³³S32.97150.75
³⁴S33.96794.21
³⁶S35.96710.02
Table 2: Example of Isotopic Correction for Alanine (C₃H₇NO₂)

This table shows a hypothetical example of the measured and corrected mass isotopomer distribution for alanine in a ¹³C labeling experiment.

Mass IsotopomerTheoretical Natural Abundance (%)Measured Abundance (%)Corrected Abundance (%)
M+096.550.045.1
M+13.330.028.3
M+20.215.014.9
M+3<0.15.011.7

Visual Guides

General Workflow for Isotopic Correction

G cluster_0 Experimental cluster_1 Data Processing cluster_2 Correction Raw Data Acquisition Raw Data Acquisition Peak Picking & Integration Peak Picking & Integration Raw Data Acquisition->Peak Picking & Integration Isotopic Pattern Extraction Isotopic Pattern Extraction Peak Picking & Integration->Isotopic Pattern Extraction Correction for Natural Abundance Correction for Natural Abundance Isotopic Pattern Extraction->Correction for Natural Abundance Corrected Data Corrected Data Correction for Natural Abundance->Corrected Data

Caption: General workflow for isotopic cross-contribution correction.

Logic of Matrix-Based Correction

G cluster_explanation Components Measured Data (Y) Measured Data (Y) Solve for X Solve for X Measured Data (Y)->Solve for X Correction Matrix (A) Correction Matrix (A) Correction Matrix (A)->Solve for X Corrected Data (X) Corrected Data (X) Solve for X->Corrected Data (X) X = A⁻¹Y Y_desc Y = Vector of measured peak intensities A_desc A = Matrix of theoretical isotopic patterns X_desc X = Vector of true isotopologue abundances

Caption: Logical flow of the matrix-based correction method.

Troubleshooting Decision Tree

G Start Problem with Corrected Data Q1 Negative Abundances? Start->Q1 A1 Check S/N ratio. Use software with non-negative constraint. Q1->A1 Yes Q2 Overlapping Patterns? Q1->Q2 No A2 Improve chromatographic separation. Use high-resolution MS if available. Q2->A2 Yes Q3 Non-linear Calibration? Q2->Q3 No A3 Use SIL-IS with larger mass difference. Apply non-linear calibration model. Q3->A3 Yes

References

Validation & Comparative

A Comparative Guide to Validated LC-MS/MS Methods for Cefuroxime Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of cefuroxime in human plasma is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This guide provides a detailed comparison of different validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering a side-by-side look at their performance, experimental protocols, and key validation parameters.

Performance Comparison of Validated Methods

The following table summarizes the key performance characteristics of two distinct, validated LC-MS/MS methods for the determination of cefuroxime in human plasma. This allows for a direct comparison of their sensitivity, linearity, accuracy, precision, and extraction efficiency.

Validation ParameterMethod 1Method 2
Linearity Range 0.0525–21.0 µg/mL[1][2]81.0–15976.2 ng/mL[3]
Lower Limit of Quantification (LLOQ) 0.0525 µg/mL[1]81.0 ng/mL[3]
Accuracy >90.92%[1][2]Within ±6.3% of nominal values[3]
Precision (Intra-day & Inter-day) <6.26%[1][2]Within 7.6%[3]
Recovery 89.44% to 92.32%[1][2]Not explicitly stated, but no matrix effect was observed[3]
Internal Standard (IS) Tazobactam[1][2]Cefoxitin[3]
Sample Preparation Protein Precipitation (Methanol)[1][2]Solid Phase Extraction (Oasis HLB cartridges)[3]

Experimental Protocols

Below are the detailed experimental methodologies for the two compared LC-MS/MS methods.

Method 1: Protein Precipitation Method[1][2]

This method utilizes a simple and rapid protein precipitation technique for sample preparation.

1. Sample Preparation:

  • To 200 µL of human plasma, add the internal standard (Tazobactam).

  • Precipitate the plasma proteins by adding methanol.

  • Vortex the mixture and then centrifuge.

  • Inject 2 µL of the resulting supernatant into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Zorbax SB-Aq (4.6 × 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with methanol and 0.05% formic acid in water (42:58, v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 30°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Monitored Transitions (MRM):

    • Cefuroxime: m/z 423.0 → 317.9

    • Tazobactam (IS): m/z 298.9 → 138.0

Method 2: Solid Phase Extraction (SPE) Method[3]

This method employs a more rigorous solid phase extraction for cleaner sample extracts.

1. Sample Preparation:

  • Use Oasis HLB cartridges for solid phase extraction.

  • Condition the cartridges appropriately.

  • Load the human plasma sample to which the internal standard (Cefoxitin) has been added.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard.

  • Evaporate the eluate and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: LiChrospher 60 RP Select B (125 mm x 4 mm i.d., 5 µm particle size).

  • Mobile Phase: Acetonitrile, 5±0.2 mM ammonium acetate solution, and glacial acetic acid (70:30:0.020, v/v/v).

  • Flow Rate: 0.8 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Detection: Tandem mass spectrometry.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the LC-MS/MS analysis of Cefuroxime in human plasma, from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Human Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation (e.g., Methanol) B->C Method 1 D Solid Phase Extraction (e.g., Oasis HLB) B->D Method 2 E Centrifugation / Evaporation C->E D->E F Supernatant / Reconstituted Sample E->F G Injection into LC System F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (ESI, MRM) H->I J Peak Integration & Quantification I->J K Pharmacokinetic Analysis J->K

Caption: General workflow for Cefuroxime analysis in human plasma by LC-MS/MS.

References

A Comparative Guide to the Cross-Validation of HPLC and Microbiological Assays for Cefuroxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and microbiological assays for the quantitative analysis of Cefuroxime, a widely used second-generation cephalosporin antibiotic. The cross-validation of these two distinct analytical methods is crucial for ensuring the accuracy, reliability, and overall quality of Cefuroxime in pharmaceutical formulations. This document outlines the experimental protocols for both methods and presents supporting data to guide researchers in selecting the appropriate assay for their specific needs.

Introduction to Cefuroxime Analysis

Cefuroxime's therapeutic efficacy is directly linked to its concentration in pharmaceutical products. Therefore, robust analytical methods are essential for its quantification. HPLC provides a physicochemical approach, separating and quantifying the active pharmaceutical ingredient (API) based on its chemical properties. In contrast, the microbiological assay is a bioassay that measures the potency of the antibiotic by its inhibitory effect on a susceptible microorganism. The cross-validation of these two methods ensures that the chemically measured quantity of the drug corresponds to its biological activity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The HPLC method offers high specificity, precision, and speed for the quantification of Cefuroxime. A common approach is a reverse-phase HPLC (RP-HPLC) method with UV detection.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The Cefuroxime is separated from other components on a C18 column using a mobile phase, and its concentration is determined by measuring its absorbance at a specific wavelength with a UV detector.

A Representative HPLC Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and data processing software.

  • Column: Zodiac C8 (150 x 4.6mm, 5µm) or equivalent.[1]

  • Mobile Phase: A mixture of pH 3.4 acetate buffer and acetonitrile in a ratio of 10:1 (v/v).[1]

  • Flow Rate: 2.0 mL/min.[1]

  • Detection Wavelength: 254 nm.[1]

  • Internal Standard: Orcinol can be used as an internal standard.[1]

  • Standard Preparation: A stock solution of Cefuroxime Sodium reference standard is prepared in water. Working standards are prepared by diluting the stock solution to achieve concentrations within the linear range (e.g., 26-156 ppm).[1]

  • Sample Preparation: The Cefuroxime formulation is accurately weighed and dissolved in water to a known concentration.

  • Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of Cefuroxime in the sample is calculated by comparing its peak area to that of the standard.

Microbiological Assay

The microbiological assay determines the potency of Cefuroxime by measuring its ability to inhibit the growth of a susceptible microorganism. The agar diffusion method is a widely accepted technique.

Principle: A standardized suspension of a susceptible microorganism is used to inoculate an agar medium. Solutions of known concentrations of Cefuroxime standard and the test sample are applied to the agar surface. After incubation, the diameter of the zone of growth inhibition around the standard and sample is measured. The potency of the sample is calculated by comparing the size of its inhibition zone to that of the standard.

A Representative Microbiological Assay Protocol:

  • Test Microorganism: Micrococcus luteus ATCC 9341 or Staphylococcus aureus ATCC 6538P.[2][3]

  • Culture Medium: A suitable agar medium for the growth of the test organism.

  • Standard Preparation: A stock solution of Cefuroxime Sodium reference standard is prepared. A series of working standards with concentrations in the range of 30.0 to 120.0 μg/mL are prepared by diluting the stock solution with a suitable buffer.[2][4]

  • Sample Preparation: The Cefuroxime formulation is dissolved in a suitable solvent and diluted to obtain a concentration within the range of the standard curve.

  • Assay Procedure (Agar Diffusion):

    • A base layer of agar is poured into Petri dishes.

    • Once solidified, a seed layer of agar inoculated with the test microorganism is poured on top.

    • Cylinders or discs impregnated with the standard and sample solutions are placed on the agar surface.

    • The plates are incubated under specified conditions (e.g., 32-35°C for 18-24 hours).

    • The diameters of the zones of inhibition are measured.

  • Data Analysis: The potency of the sample is determined by comparing the mean zone diameter of the sample to the standard curve generated from the known concentrations of the Cefuroxime standard.

Performance Comparison

The following tables summarize the quantitative performance characteristics of both HPLC and microbiological assays for Cefuroxime based on published validation data.

Table 1: HPLC Method Performance

ParameterTypical ValueReference
Linearity Range26 - 156 ppm[1]
Correlation Coefficient (r²)> 0.999[1][5]
Accuracy (% Recovery)98.54 - 101.8%[1][5]
Precision (% RSD)< 2%[1][5]
Limit of Detection (LOD)0.025 µg/mL[6]
Limit of Quantification (LOQ)0.2 µg/mL[5][6]

Table 2: Microbiological Assay Performance

ParameterTypical ValueReference
Linearity Range8.0 - 120.0 µg/mL[2][3][4]
Correlation Coefficient (r)> 0.999[3][4]
Accuracy (% Recovery)99.97 - 101.58%[2][3]
Precision (% RSD)< 3%[2][3]

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for both the HPLC and microbiological assays.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Injection detection UV Detector (254 nm) hplc->detection Elution data Data Acquisition & Processing detection->data Signal result Quantification of Cefuroxime data->result Calculation

Caption: Workflow for the HPLC analysis of Cefuroxime.

Microbio_Assay_Workflow prep Standard & Sample Dilution Series application Application of Samples & Standards to Plate prep->application inoculation Agar Plate Inoculation with Test Organism inoculation->application incubation Incubation (e.g., 37°C, 24h) application->incubation measurement Measurement of Inhibition Zones incubation->measurement calculation Potency Calculation measurement->calculation

References

A Comparative Guide to Inter-laboratory Quantification of Cefuroxime

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of Cefuroxime, a widely used second-generation cephalosporin antibiotic. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Microbiological Assays are evaluated based on published experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection for routine quality control, pharmacokinetic studies, and other research applications.

Quantitative Performance Comparison

The selection of an appropriate analytical method for Cefuroxime quantification is critical and depends on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of the most common analytical techniques, compiled from various validation studies.

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Linearity Range 26-156 ppm[1]0.0525–21.0 µg/mL[2]30.0-120.0 µg/mL[3][4]
Correlation Coefficient (r²) 0.9999[1]0.9998[2]0.9997[3]
Intra-day Precision (%RSD) 0.30[1]≤ 2.84[2]2.34[3]
Inter-day Precision (%RSD) 0.25[1]< 6.26[2]0.95[3]
Accuracy (% Recovery) 100.7 - 101.8[1]90.92 - 101.8[2]100.21[3]
Lower Limit of Quantification (LLOQ) Not explicitly stated, implied by linearity range0.2 µg/mL[5]Not explicitly stated, implied by linearity range
Limit of Detection (LOD) Not explicitly stated0.025 µg/mL[5]Not explicitly stated

Note: The performance characteristics can vary between laboratories and specific instrument setups. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of typical experimental protocols for the quantification of Cefuroxime using HPLC-UV, LC-MS/MS, and microbiological assays.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quality control of Cefuroxime in pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A common choice is a C8 column (e.g., Zodiac C8, 150 x 4.6mm, 5µm)[1].

  • Mobile Phase: A mixture of acetate buffer (pH 3.4) and acetonitrile is frequently used[1]. The ratio can be optimized, for instance, 10:1 (v/v) buffer to acetonitrile[1].

  • Flow Rate: A typical flow rate is 2.0 mL/min[1].

  • Detection: UV detection is performed at a wavelength of 254 nm[1].

  • Sample Preparation: For injection formulations, the powder is reconstituted and diluted to a known concentration with the mobile phase or a suitable diluent to fall within the linear range of the assay[1].

  • Quantification: The concentration of Cefuroxime is determined by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of Cefuroxime reference standard[1].

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for bioanalytical applications such as pharmacokinetic studies where low concentrations of Cefuroxime in complex biological matrices like plasma are measured.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase column such as Zorbax SB-Aq (4.6 × 250 mm, 5 μm) is effective[2].

  • Mobile Phase: Isocratic elution with a suitable mobile phase is often employed[2].

  • Sample Preparation: A protein precipitation step is common for plasma samples. This can be achieved by adding methanol to the plasma sample, followed by centrifugation to remove the precipitated proteins[2]. An internal standard (e.g., tazobactam) is added before precipitation to correct for extraction variability[2].

  • Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Cefuroxime and the internal standard.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Cefuroxime to the peak area of the internal standard against the concentration of the calibrators. The concentration of Cefuroxime in the quality control and unknown samples is then determined from this curve[2].

3. Microbiological Assay

Microbiological assays determine the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. These methods are valuable as they reflect the biological activity of the antibiotic.

  • Test Organism: A susceptible strain of bacteria is used, for example, Micrococcus luteus ATCC 9341[3][6].

  • Methodology: The turbidimetric method or the agar diffusion method can be used[4].

    • Turbidimetric Method: This method involves the preparation of a standardized suspension of the test microorganism in a nutrient broth. Different concentrations of the Cefuroxime standard and sample are added to the broth. After an incubation period, the turbidity (cell growth) is measured using a spectrophotometer. The potency of the sample is determined by comparing the inhibition of growth by the sample to that of the standard[3].

    • Agar Diffusion Method: A nutrient agar is uniformly seeded with the test microorganism. Solutions of the Cefuroxime standard and sample at various concentrations are placed in cylinders or wells on the agar surface. After incubation, the diameter of the zones of inhibition around the cylinders is measured. The potency of the sample is calculated by comparing the zone diameters of the sample to those of the standard[4][6].

  • Quantification: A standard curve is prepared by plotting the response (e.g., absorbance for turbidimetric, zone diameter for agar diffusion) against the logarithm of the concentration of the Cefuroxime standard. The concentration of the sample is then interpolated from this curve[3][4].

Visualizing the Methodologies

Inter-laboratory Comparison Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study, which is essential for establishing the robustness and reproducibility of an analytical method across different laboratories.

Interlaboratory_Comparison_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting P1 Define Study Objectives P2 Select Participating Labs P1->P2 P3 Develop & Standardize Protocol P2->P3 E1 Distribute Standardized Samples P3->E1 E2 Labs Perform Analysis A1 Collect Results E2->A1 A2 Statistical Analysis (e.g., ANOVA, Cochran's test) A3 Evaluate Method Performance R1 Prepare Comparison Report A3->R1 R2 Publish Findings Cefuroxime_Quantification_Workflows cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS cluster_microbio Microbiological Assay H1 Sample Preparation (Dilution) H2 Chromatographic Separation H1->H2 H3 UV Detection H2->H3 H4 Quantification vs. Standard H3->H4 L1 Sample Preparation (Protein Precipitation) L2 Chromatographic Separation L1->L2 L3 Mass Spectrometry Detection L2->L3 L4 Quantification vs. IS L3->L4 M1 Prepare Inoculum & Media M2 Incubate with Sample/Standard M1->M2 M3 Measure Inhibition/Growth M2->M3 M4 Quantification vs. Standard Curve M3->M4

References

A Comparative Analysis of the Stability Profiles of Cefuroxime and its Primary Degradant, Descarbamoyl Cefuroxime

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its degradation products is paramount for ensuring drug product quality, safety, and efficacy. This guide provides a detailed comparison of the stability of the second-generation cephalosporin antibiotic, Cefuroxime, and its principal degradation product, Descarbamoyl Cefuroxime.

Cefuroxime is known to be susceptible to degradation, primarily through the hydrolysis of the carbamoyloxymethyl group at position 3 of the cephem nucleus, leading to the formation of Descarbamoyl Cefuroxime.[1][2] This conversion represents a critical pathway in the degradation of Cefuroxime and influences its stability profile in aqueous solutions and pharmaceutical formulations.

Comparative Stability Under Forced Degradation Conditions

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance. While direct comparative forced degradation studies on Descarbamoyl Cefuroxime are not extensively available in the public domain, the stability of Cefuroxime has been well-documented under various stress conditions.

Cefuroxime has been shown to be unstable under hydrolytic (both acidic and alkaline) and oxidative conditions.[3] In contrast, it exhibits greater stability under thermal and photolytic stress.[3] For instance, under alkaline conditions (0.1N NaOH), significant degradation of Cefuroxime is observed within 90 minutes, with complete degradation occurring by the third day.[3] Similarly, in the presence of an oxidizing agent like 30% hydrogen peroxide, substantial degradation is evident within 90 minutes, leading to complete degradation over three days.[3] Conversely, when subjected to thermal stress at 50°C, only minimal degradation was observed after five days, and it also showed stability when exposed to sunlight.[3]

While specific quantitative data for the forced degradation of isolated Descarbamoyl Cefuroxime is limited, its formation as the primary degradation product implies its inherent instability, particularly in aqueous environments where it is formed from Cefuroxime.

Quantitative Stability Data

The following table summarizes the kinetic data for the degradation of Cefuroxime and the formation and subsequent degradation of its degradation product "A" (presumed to be Descarbamoyl Cefuroxime) in a phosphate buffer at pH 6.98 and a temperature of 353 K, as determined by HPLC.[1]

CompoundProcessRate Constant (k)
CefuroximeDegradationk₁
Product A (Descarbamoyl Cefuroxime)Formationk₁
Product A (Descarbamoyl Cefuroxime)Degradationk₂

Table 1: Rate constants for the degradation of Cefuroxime and the formation and degradation of Product A (Descarbamoyl Cefuroxime) at pH 6.98 and 353 K.[1]

The data indicates that in a neutral medium, the formation of Descarbamoyl Cefuroxime from Cefuroxime and the degradation of Cefuroxime itself proceed at the same rate.[1] The subsequent degradation of Descarbamoyl Cefuroxime is characterized by a separate rate constant, k₂.[1]

Degradation Pathway

The primary degradation pathway of Cefuroxime involves the hydrolysis of the carbamoyl group from the C-3 methylene substituent. This reaction leads to the formation of Descarbamoyl Cefuroxime.

G Cefuroxime Cefuroxime Descarbamoyl_Cefuroxime Descarbamoyl Cefuroxime Cefuroxime->Descarbamoyl_Cefuroxime Hydrolysis of carbamoyloxymethyl group Further_Degradation Further Degradation Products Descarbamoyl_Cefuroxime->Further_Degradation Further Degradation

Degradation pathway of Cefuroxime.

Experimental Protocols

The stability of Cefuroxime and the formation of Descarbamoyl Cefuroxime are typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Forced Degradation Study Protocol (General):

  • Preparation of Stock Solution: A stock solution of Cefuroxime is prepared in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: The stock solution is treated with an acid (e.g., 0.1N HCl) and heated for a specified period.

    • Base Hydrolysis: The stock solution is treated with a base (e.g., 0.1N NaOH) at room temperature or with heating.

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

    • Thermal Degradation: The solid drug or a solution is exposed to elevated temperatures (e.g., 50-80°C).

    • Photolytic Degradation: The solid drug or a solution is exposed to UV or fluorescent light.

  • Sample Analysis: Samples are withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: A C8 or C18 reversed-phase column is commonly used.[4][5]

    • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., methanol, acetonitrile) is used.[4][5]

    • Detection: UV detection at a wavelength of approximately 278 nm is typically employed.[4][5]

    • Quantification: The percentage degradation of Cefuroxime and the formation of Descarbamoyl Cefuroxime are calculated based on the peak areas in the chromatograms.

Kinetic Study Protocol:

  • Sample Preparation: Solutions of Cefuroxime are prepared in buffers of different pH values.

  • Incubation: The solutions are maintained at a constant temperature (e.g., 353 K).

  • Sampling: Aliquots are withdrawn at various time intervals.

  • HPLC Analysis: The concentrations of Cefuroxime and its degradation products are determined by HPLC, as described above.

  • Data Analysis: The degradation of Cefuroxime and the formation and degradation of Descarbamoyl Cefuroxime are fitted to appropriate kinetic models (e.g., first-order kinetics) to determine the rate constants.[1]

Conclusion

References

Comparative Guide to Cefuroxime Assay: Evaluating the Potential of Descarbamoyl Cefuroxime-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methods for the quantification of Cefuroxime, with a special focus on the potential advantages of using Descarbamoyl Cefuroxime-d3 as a stable isotope-labeled (SIL) internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While direct experimental data on the use of this compound is not yet widely published, this guide constructs a scientifically-grounded comparison based on established bioanalytical principles and published data from Cefuroxime assays using other internal standards.

Introduction to Cefuroxime Quantification

Cefuroxime is a widely used second-generation cephalosporin antibiotic. Accurate and precise quantification of Cefuroxime in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. Various analytical methods, including High-Performance Liquid Chromatography (HPLC) with UV detection and LC-MS/MS, have been developed for this purpose. The choice of internal standard is critical for the reliability of these assays, as it corrects for variability during sample preparation and analysis.

An ideal internal standard should be chemically similar to the analyte, undergo similar extraction and ionization processes, and not be present in the biological sample. A stable isotope-labeled version of the analyte, such as this compound for a Cefuroxime assay, is considered the "gold standard" as it co-elutes with the analyte and behaves nearly identically during sample processing and analysis, leading to superior accuracy and precision. Descarbamoyl Cefuroxime is a known degradation product and metabolite of Cefuroxime.

Comparison of Analytical Methods

This section compares a proposed LC-MS/MS method using this compound with established HPLC-UV and LC-MS/MS methods that utilize other internal standards.

Table 1: Comparison of Cefuroxime Assay Performance
ParameterProposed LC-MS/MS with this compound (Hypothetical)LC-MS/MS with Tazobactam IS[1][2]HPLC-UV with Cefalexin IS[3]
Internal Standard This compound (Stable Isotope Labeled)Tazobactam (Structurally different)Cefalexin (Structurally similar cephalosporin)
Linearity Range Expected to be wide, e.g., 0.05 - 25 µg/mL0.0525–21.0 μg/mL[1][2]0.2 - 12.0 µg/mL[3]
Accuracy (%) Expected to be high, typically 95-105%90.92% to 101.8%[1]94.5% to 97.2% (within-day)[3]
Precision (%RSD) Expected to be low, typically <10%Intra-day: ≤ 2.84%, Inter-day: ≤ 6.26%[1]Within-day RSD: 0.46 - 1.71%[3]
Lower Limit of Quantification (LLOQ) Expected to be low, ≤ 0.05 µg/mL0.0525 µg/mL[1][2]0.2 µg/mL[3]
Matrix Effects Minimal, due to co-elution and similar ionizationPotential for differential matrix effectsPotential for interference from endogenous compounds
Extraction Recovery (%) High and consistent89.44% to 91.94% for Cefuroxime, 92.32% for IS[1]57.6 - 64.8% for Cefuroxime, 41.6 - 45.5% for IS[3]

Experimental Protocols

Proposed LC-MS/MS Method for Cefuroxime using this compound

This hypothetical protocol is based on established methods for Cefuroxime analysis.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions (Hypothetical):

    • Cefuroxime: Q1/Q3 (e.g., m/z 425.1 -> 207.1)

    • This compound: Q1/Q3 (e.g., m/z 385.1 -> 167.1)

LC-MS/MS Method with Tazobactam Internal Standard

A summary of a published protocol:

1. Sample Preparation:

  • To 100 µL of plasma, 20 µL of tazobactam solution (IS) was added, followed by 300 µL of methanol for protein precipitation.[1]

  • The mixture was vortexed and centrifuged.[1]

  • The supernatant was injected into the LC-MS/MS system.[1]

2. LC-MS/MS Conditions:

  • Column: Zorbax SB-Aq (4.6 × 250 mm, 5 μm)[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.[1]

  • Mass Spectrometer: Triple quadrupole with ESI in positive mode.[1]

Visualizing the Workflow

A clear understanding of the experimental process is essential for reproducibility and accuracy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Descarbamoyl Cefuroxime-d3 IS plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc

Caption: Cefuroxime assay workflow using this compound.

Conclusion

The use of a stable isotope-labeled internal standard like this compound in an LC-MS/MS assay for Cefuroxime offers significant theoretical advantages over methods employing different chemical entities as internal standards. The near-identical chemical and physical properties of the SIL internal standard to the analyte are expected to provide more effective compensation for variations in sample preparation and matrix effects, leading to enhanced accuracy, precision, and robustness of the assay. While direct comparative studies are needed to definitively quantify the degree of improvement, the principles of bioanalytical chemistry strongly support the superiority of this approach for demanding applications such as regulated bioanalysis in clinical trials. Researchers developing new Cefuroxime assays should strongly consider the use of this compound to achieve the highest level of data quality.

References

A Comparative Guide to Linearity and Recovery Studies for Cefuroxime Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Cefuroxime, a widely used second-generation cephalosporin antibiotic. Focusing on the critical validation parameters of linearity and recovery, this document presents experimental data and protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The information is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs, whether for routine quality control of pharmaceutical products or for bioanalytical studies.

Data Summary

The following tables summarize the linearity and recovery data for Cefuroxime analysis using different analytical techniques.

Linearity of Cefuroxime Analysis
Analytical TechniqueLinearity Range (µg/mL)Correlation Coefficient (r or r²)MatrixReference
HPLC26 - 1560.9999 (r)Injection Dosage Form[1]
HPLC0.01 - 500.999 (r)Bulk Drug and Pharmaceutical Formulations[2][3]
HPLC0.2 - 12.00.991 (r²)Human Plasma[4]
HPLC1 - 50.9995 (r²)Bulk Drug and Pharmaceutical Formulations[5]
HPLC0.45 - 80Not SpecifiedParental Preparations[6]
UV-Vis Spectrophotometry5.0 - 20.00.9991 (r²)Powder for Injection
UV-Vis Spectrophotometry30.0 - 120.0Not SpecifiedPowder for Injection[7]
LC-MS/MS0.0525 - 21.00.9998 (r)Human Plasma[8][9][10]
Recovery Studies of Cefuroxime
Analytical TechniqueMean Recovery (%)MatrixReference
HPLC99.89Pharmaceutical Formulations[2]
HPLC95.68 - 96.98Bulk Drug and Pharmaceutical Formulations[5]
HPLC57.6 - 64.8Human Plasma[4]
UV-Vis Spectrophotometry100.21Powder for Injection[7]
LC-MS/MS89.44 - 92.32Human Plasma[8][9][10]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

A common method for the determination of Cefuroxime in pharmaceutical formulations involves the following:

  • Mobile Phase: A mixture of a buffer solution (e.g., pH 3.4 acetate buffer) and an organic solvent like acetonitrile or methanol. A typical ratio is 10:1 (v/v) of buffer to acetonitrile.[1]

  • Stationary Phase: A C8 or C18 column is frequently used. For example, a Zodiac C8 column (150 x 4.6mm, 5µm).[1]

  • Flow Rate: A flow rate of 2.0 mL/min is often employed.[1]

  • Detection: UV detection at a wavelength of 254 nm is a common choice.[1]

  • Procedure: A standard solution of Cefuroxime is prepared in a suitable diluent. The sample to be analyzed is also dissolved in the same diluent. Equal volumes of the standard and sample solutions are then injected into the chromatograph, and the peak areas are measured. The concentration of Cefuroxime in the sample is determined by comparing its peak area to that of the standard.

UV-Visible Spectrophotometry

This method is often used as a simpler and more cost-effective alternative to HPLC for the quantification of Cefuroxime in bulk and pharmaceutical dosage forms.

  • Solvent: Water or a dilute acid solution (e.g., 0.1N HCl) is commonly used as the solvent.[11]

  • Wavelength: The wavelength of maximum absorbance (λmax) for Cefuroxime is typically around 280 nm.[11]

  • Procedure: A standard stock solution of Cefuroxime is prepared in the chosen solvent. A series of dilutions are then made to create a calibration curve. The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as the determination of Cefuroxime in human plasma, LC-MS/MS is the method of choice.

  • Sample Preparation: A protein precipitation step is typically required to remove plasma proteins. This is often achieved by adding a solvent like methanol to the plasma sample, followed by centrifugation.[8][9]

  • Chromatographic Conditions:

    • Column: A Zorbax SB-Aq column (4.6 × 250 mm, 5 μm) has been used successfully.[8][9]

    • Mobile Phase: Isocratic elution with a suitable mobile phase is employed.

  • Mass Spectrometric Detection: The analysis is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Internal Standard: An internal standard, such as tazobactam, is often used to improve the accuracy and precision of the method.[8][9]

Experimental Workflow

The following diagram illustrates a general workflow for a linearity and recovery study in Cefuroxime analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Start stock Prepare Cefuroxime Stock Solution start->stock cal_standards Prepare Calibration Standards stock->cal_standards qc_samples Prepare Quality Control Samples stock->qc_samples instrument Instrumental Analysis (HPLC/UV/LC-MS) cal_standards->instrument qc_samples->instrument data_acq Data Acquisition instrument->data_acq linearity Linearity Assessment (Calibration Curve) data_acq->linearity recovery Recovery Assessment (Spiked Samples) data_acq->recovery results Results and Validation linearity->results recovery->results

References

Cefuroxime: A Comparative Analysis Against Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

Cefuroxime is a broad-spectrum, second-generation cephalosporin antibiotic notable for its stability against many β-lactamases.[1] Approved by the U.S. Food and Drug Administration in 1987, it is effective against a range of Gram-positive and Gram-negative bacteria, making it a staple in treating community-acquired infections such as respiratory and urinary tract infections.[1] This guide provides a detailed comparative analysis of Cefuroxime against other cephalosporins, focusing on its antibacterial spectrum, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and methodologies for a technical audience.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, cephalosporins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The stability of Cefuroxime against hydrolysis by many common β-lactamase enzymes gives it an advantage over some earlier-generation cephalosporins.

G cluster_bacterium Bacterial Cell cluster_drug Drug Action PBP Penicillin-Binding Proteins (PBPs) Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes Synthesis Cell Wall Synthesis Transpeptidation->Synthesis Integrity Cell Wall Integrity Synthesis->Integrity Lysis Cell Lysis (Bactericidal Effect) Integrity->Lysis Loss of Cephalosporin Cefuroxime & Other Cephalosporins Cephalosporin->PBP Binds to & Inhibits

Caption: Mechanism of action for cephalosporin antibiotics.

Comparative In Vitro Antibacterial Spectrum

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth. The MIC90 value, representing the concentration required to inhibit 90% of isolates, is a standard measure for comparison. Cefuroxime demonstrates a broader spectrum of activity against Gram-negative organisms than first-generation cephalosporins and retains good potency against many Gram-positive cocci.[1]

Bacterium Cefuroxime (2nd Gen)Cephalexin (1st Gen)Cefaclor (2nd Gen)Cefpodoxime (3rd Gen)Ceftriaxone (3rd Gen)
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.5[2]2[2]2[2]0.12[2]0.02[3]
Streptococcus pneumoniae (Penicillin-Resistant)16[4]>32>32[4]4[4]0.5-1
Haemophilus influenzae (β-lactamase negative)≤0.5[2]16[2]4[2]≤0.12[2]≤0.03
Haemophilus influenzae (β-lactamase positive)≤0.5[2]>328[2]≤0.12[2]≤0.03
Staphylococcus aureus (Methicillin-Susceptible)4[2]4[2]8[2]4[2]4
Escherichia coli 8[2]16[2]16[2]1[2]≤0.25
Klebsiella pneumoniae 4[2]8[2]16[2]0.5[2]≤0.25
Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) of Cefuroxime and Other Cephalosporins.

Pharmacokinetic and Pharmacodynamic Comparison

The pharmacokinetic properties of cephalosporins vary significantly, impacting dosing frequency and tissue penetration. Cefuroxime has a longer half-life than first-generation agents like cephalexin and some other second-generation drugs like cefaclor.[5] Third-generation agents such as ceftriaxone are distinguished by their extended half-lives, allowing for once-daily dosing.[6]

Parameter Cefuroxime Cephalexin Cefaclor Ceftriaxone
Generation 2nd1st2nd3rd
Route of Administration Oral (axetil), IV, IMOralOralIV, IM
Elimination Half-life (hours) ~1.2[3]~0.9~0.7~8.0[6]
Plasma Protein Binding ~33-50%~10-15%~25%~85-95%[6][7]
Bioavailability (Oral) 37-52% (as axetil, with food)>90%~95%N/A
Primary Excretion Route RenalRenalRenalRenal & Biliary[6]
Table 2: Comparative Pharmacokinetic Properties of Selected Cephalosporins.

Clinical Efficacy and Applications

Clinical trials have demonstrated the efficacy of Cefuroxime in various infections.

  • Lower Respiratory Tract Infections (LRTIs): In hospitalized patients with LRTIs, intravenous Cefuroxime followed by its oral form (cefuroxime axetil) was found to be as clinically and bacteriologically effective as a regimen of intravenous amoxicillin-clavulanate followed by its oral form.[8][9] A study comparing intramuscular Cefuroxime to ampicillin for severe LRTIs showed a significantly higher satisfactory clinical response rate for Cefuroxime (94.7% vs. 68.5%).[8]

  • Upper Respiratory Tract Infections (URTIs): Cefuroxime axetil is recommended as an alternative for acute otitis media and has shown efficacy in sinusitis, with one study noting a faster resolution of facial pain compared to cefadroxil.[10]

  • Surgical Prophylaxis: Studies comparing Cefuroxime (a second-generation cephalosporin) to Ceftriaxone (a third-generation) for preventing surgical site infections in neurosurgery found no significant difference in the incidence of postoperative meningitis, suggesting Cefuroxime's prophylactic effect is similar to that of Ceftriaxone in this context.[11]

Visualization of Cephalosporin Classification

The classification of cephalosporins into generations is based primarily on their spectrum of antimicrobial activity.

G cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Gen1 First Generation (Good Gram-positive, modest Gram-negative) Gen2 Second Generation (Retained Gram-positive, enhanced Gram-negative) Cephalexin Cephalexin Gen1->Cephalexin Cefazolin Cefazolin Gen1->Cefazolin Gen3 Third Generation (Broader Gram-negative, some less active vs. Staph) Cefuroxime Cefuroxime Gen2->Cefuroxime Cefaclor Cefaclor Gen2->Cefaclor Cefoxitin Cefoxitin Gen2->Cefoxitin Gen4 Fourth Generation (Broad spectrum, anti-pseudomonal) Ceftriaxone Ceftriaxone Gen3->Ceftriaxone Cefpodoxime Cefpodoxime Gen3->Cefpodoxime Ceftazidime Ceftazidime Gen3->Ceftazidime Gen5 Fifth Generation (Broadest spectrum, anti-MRSA activity) Cefepime Cefepime Gen4->Cefepime Ceftaroline Ceftaroline Gen5->Ceftaroline

Caption: Classification of cephalosporins by generation.

Experimental Protocols

The data presented in this guide are primarily derived from standardized antimicrobial susceptibility tests. The two most common methods are Broth Microdilution for MIC determination and the Kirby-Bauer Disk Diffusion test.

Broth Microdilution for MIC Determination

This method determines the MIC of an antimicrobial agent by testing serial dilutions of the agent against a standardized inoculum of bacteria in a liquid medium.[12][13] The procedure, following Clinical and Laboratory Standards Institute (CLSI) guidelines, is as follows:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared. Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate to achieve a range of concentrations.[14]

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile medium. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (bacteria, no antibiotic) and a sterility control well (broth only) are included. The plate is incubated at 35°C for 16-20 hours in ambient air.[16][17]

  • MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[15]

Kirby-Bauer Disk Diffusion Test

This is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antibiotic by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.[18][19]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.[18]

  • Plate Inoculation: A sterile swab is dipped into the inoculum and used to streak the entire surface of a Mueller-Hinton agar plate uniformly to create a bacterial lawn. This is typically done in three directions, rotating the plate approximately 60 degrees each time.[20]

  • Application of Disks: Paper disks impregnated with a standard concentration of specific antibiotics are placed on the agar surface using sterile forceps. The disks are gently pressed down to ensure complete contact with the agar.[18][20]

  • Incubation: The plate is incubated, typically inverted to prevent condensation, at 35°C for 16-24 hours.[18]

  • Interpretation: During incubation, the antibiotic diffuses from the disk into the agar. If the bacteria are susceptible, a clear circular zone of no growth, called the zone of inhibition, will form around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antibiotic.[19]

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_kb Kirby-Bauer (Disk Diffusion) p1 Isolate bacterium from pure culture p2 Prepare standardized inoculum (0.5 McFarland standard) p1->p2 m1 Prepare serial dilutions of antibiotic in 96-well plate p2->m1 k1 Inoculate Mueller-Hinton agar plate for confluent growth p2->k1 m2 Inoculate wells with bacterial suspension m1->m2 m3 Incubate at 35°C for 16-20 hours m2->m3 m4 Read MIC: Lowest concentration with no visible growth m3->m4 k2 Apply antibiotic-impregnated disks to agar surface k1->k2 k3 Incubate at 35°C for 16-24 hours k2->k3 k4 Measure diameter of zone of inhibition (mm) k3->k4

Caption: Experimental workflow for antimicrobial susceptibility testing.

References

A Comparative Guide to Analytical Method Validation for Antibiotics: HPLC vs. Microbiological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of antibiotic potency is a critical aspect of drug development and quality control. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) provide stringent guidelines for the validation of analytical methods to ensure the safety and efficacy of these therapeutic agents. This guide provides an objective comparison of two commonly employed analytical techniques for antibiotic potency determination: High-Performance Liquid Chromatography (HPLC) and the microbiological agar diffusion assay. The comparison is supported by experimental data and detailed methodologies, adhering to regulatory expectations.

Comparison of Validation Parameters

The suitability of an analytical method for its intended purpose is established through the evaluation of specific validation parameters. The following tables summarize the typical performance characteristics of HPLC and microbiological assays for the analysis of antibiotics, based on data from various validation studies.

Table 1: Comparison of Key Validation Parameters for HPLC and Microbiological Assays

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Microbiological Agar Diffusion AssayRegulatory Guideline Reference
Specificity High (discriminates between the active ingredient and impurities/degradation products)Moderate (activity-based, may not distinguish between structurally similar, active compounds)ICH Q2(R1)
Linearity (Correlation Coefficient, r²) Typically ≥ 0.999[1][2]Typically ≥ 0.98[3][4]ICH Q2(R1)
Accuracy (% Recovery) 98.0% - 102.0%[5]95.0% - 105.0%ICH Q2(R1)
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%[5]Repeatability: ≤ 5.0% Intermediate Precision: ≤ 10.0%[3][4]ICH Q2(R1)
Limit of Detection (LOD) Low (ng/mL to µg/mL range)[2]Higher than HPLC (µg/mL range)ICH Q2(R1)
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range)[2]Higher than HPLC (µg/mL range)ICH Q2(R1)
Robustness Generally high, sensitive to changes in mobile phase, flow rate, and temperature.Moderate, can be influenced by incubation time, temperature, and media composition.[3][4]ICH Q2(R1)

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental to reproducible and reliable analytical method validation. Below are representative protocols for the validation of an HPLC method for the determination of amoxicillin and a microbiological agar diffusion assay for neomycin.

Experimental Protocol 1: Validation of an HPLC-UV Method for the Determination of Amoxicillin in Capsules

This protocol outlines the validation of a reversed-phase HPLC method with UV detection for the quantification of amoxicillin.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and data acquisition software.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer pH 5.0) and an organic solvent (e.g., methanol or acetonitrile) in a defined ratio (e.g., 95:5 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 229 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of amoxicillin reference standard in the mobile phase to obtain a stock solution of a specified concentration (e.g., 1000 µg/mL).[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 20-160 µg/mL).[1]

  • Sample Preparation: For capsule analysis, accurately weigh the contents of a representative number of capsules, and dissolve a portion equivalent to a single dose in the mobile phase. Sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm filter before injection.

3. Validation Parameters Evaluation:

  • Specificity: Inject the mobile phase (blank), a placebo solution (containing all excipients except amoxicillin), and a standard solution of amoxicillin to demonstrate the absence of interfering peaks at the retention time of amoxicillin.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[1][2]

  • Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of amoxicillin at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as the mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.

Experimental Protocol 2: Validation of a Microbiological Agar Diffusion Assay for the Determination of Neomycin Potency

This protocol describes the validation of the agar cup diffusion method for determining the potency of neomycin.

1. Materials and Microorganism:

  • Test Organism: A susceptible strain of Staphylococcus epidermidis (e.g., ATCC 12228).

  • Culture Media: A suitable agar medium for the growth of the test organism and for the assay (e.g., Antibiotic Medium No. 11).

  • Standard and Sample Preparation:

    • Neomycin Reference Standard: Prepare a stock solution of known potency and a series of dilutions in a suitable buffer.

    • Sample Solution: Extract the neomycin from the sample matrix and prepare dilutions in the same buffer to obtain a concentration expected to be in the range of the standard curve.

2. Assay Procedure (Agar Cup Method):

  • Preparation of Agar Plates: Prepare a base layer of agar in Petri dishes. Once solidified, add a seed layer of agar inoculated with the test organism.

  • Cutting of Wells: Cut uniform wells (cups) in the agar using a sterile borer.

  • Application of Solutions: Add a fixed volume of the standard and sample solutions to the wells in a predetermined pattern.

  • Incubation: Incubate the plates at a specified temperature (e.g., 32-35°C) for a defined period (e.g., 16-18 hours).

  • Measurement: Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

3. Validation Parameters Evaluation:

  • Specificity: Test the placebo (vehicle of the formulation without neomycin) to ensure it does not produce any zone of inhibition.

  • Linearity: Prepare at least five concentrations of the neomycin reference standard. Plot the logarithm of the concentration against the mean zone diameter. The correlation coefficient (r) should be ≥ 0.98.[3][4]

  • Accuracy: Analyze samples of a placebo spiked with known amounts of neomycin at three different levels (e.g., 50%, 100%, and 150% of the target concentration). The recovery should be within an acceptable range (e.g., 95-105%).[3][4]

  • Precision:

    • Repeatability: Analyze multiple replicates of the same sample on the same day. The RSD of the calculated potencies should be ≤ 5%.

    • Intermediate Precision: Repeat the assay on a different day with a different analyst. The overall RSD should be within an acceptable limit.

  • Robustness: Introduce small, deliberate variations to the method parameters, such as incubation temperature (±2°C) and incubation time (±2 hours), and evaluate the impact on the results.[3][4]

Visualizing the Validation Workflow

Diagrams can effectively illustrate the logical flow of the analytical method validation process.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_conclusion 4. Conclusion define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_params Define Validation Parameters select_method->define_params set_criteria Set Acceptance Criteria define_params->set_criteria write_protocol Write Validation Protocol set_criteria->write_protocol prepare_reagents Prepare Reagents & Standards write_protocol->prepare_reagents perform_experiments Perform Validation Experiments prepare_reagents->perform_experiments record_data Record Raw Data perform_experiments->record_data analyze_data Analyze Data & Calculate Results record_data->analyze_data compare_criteria Compare Against Acceptance Criteria analyze_data->compare_criteria document_deviations Document Deviations compare_criteria->document_deviations If any write_report Write Validation Report compare_criteria->write_report document_deviations->write_report method_suitability Conclusion on Method Suitability write_report->method_suitability

Caption: Workflow for Analytical Method Validation.

Validation_Parameters_Relationship cluster_core Core Method Performance cluster_range Working Range cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Precision Precision Precision->Linearity Range Range Linearity->Range LOQ Limit of Quantitation Range->LOQ LOD Limit of Detection LOQ->LOD Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

Caption: Interrelationship of Validation Parameters.

References

Safety Operating Guide

Proper Disposal of Descarbamoyl Cefuroxime-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Descarbamoyl Cefuroxime-d3, a deuterated cephalosporin antibiotic analog used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Furthermore, as a cephalosporin derivative, it is a potent respiratory and skin sensitizer, capable of eliciting allergic reactions upon repeated exposure.[2][3][4] Therefore, all handling and disposal must be conducted with strict adherence to safety protocols.

Immediate Safety and Handling Protocols

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the potential hazards.

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory to prevent exposure. This includes, but is not limited to:

PPE CategorySpecification
Hand ProtectionNitrile rubber gloves
Eye ProtectionSafety glasses with side-shields or goggles
Body ProtectionLaboratory coat
RespiratoryUse in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required.

Engineering Controls: All handling of this compound that may generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through an approved hazardous waste program. Under no circumstances should this material be disposed of down the drain or in regular trash.

  • Waste Segregation: All waste materials contaminated with this compound, including unused product, empty containers, and contaminated consumables (e.g., pipette tips, wipes), must be segregated from non-hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

    • Liquid Waste: If this compound is in a solution, collect it in a dedicated, sealed, and shatter-resistant hazardous waste container. Avoid mixing with other chemical waste streams to prevent unknown reactions and simplify disposal.

  • Labeling: The hazardous waste container must be labeled in accordance with local and national regulations. The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, which is typically within a fume hood.[4] This area should be secure and away from general laboratory traffic.

  • Disposal Request: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to transport the waste off-site yourself.

  • Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.

Disposal Workflow Diagram

G cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Final Disposal start Start: Identify Need for Disposal ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Contaminated Materials fume_hood->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid storage Store Sealed Container in Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Waste Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

References

Safeguarding Your Research: Essential Safety and Handling of Descarbamoyl Cefuroxime-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Descarbamoyl Cefuroxime-d3, a degradation product of the labeled cephalosporin antibiotic, Cefuroxime. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling at a Glance

All personnel handling this compound must be thoroughly familiar with the following safety protocols. As a derivative of Cefuroxime, this compound is classified as a sensitizer and requires specific precautions to prevent allergic reactions and other health hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound, particularly in its powdered form:

  • Respiratory Protection: An appropriate respirator (e.g., a NIOSH-approved N95 or higher-rated respirator) is essential to prevent inhalation of the powdered compound, which can cause respiratory sensitization, allergy, or asthma-like symptoms.[1][2][3][4]

  • Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[1][3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[1][5] May cause an allergic skin reaction.[1][3][4]

  • General Hygiene: Wash hands thoroughly after handling.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial:

  • Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or if respiratory symptoms develop, seek medical attention.[1][2]

  • Skin Contact: Should skin contact occur, wash the affected area immediately and thoroughly with soap and water. If skin irritation or a rash develops, seek medical advice.[1][5]

  • Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical attention.[2]

Operational and Disposal Plans

Proper handling and disposal are critical to maintaining a safe laboratory and minimizing environmental impact.

Handling and Storage
  • Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6] Avoid generating dust.[1][7]

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C, protected from air and light.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[2][6][7] Do not dispose of down the drain.[6]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound and the closely related Cefuroxime.

PropertyValue
Chemical Name (6R,7R)-7-[[(2Z)-2-(2-Furanyl)-2-(methoxyimino-d3)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
Molecular Formula C15H12D3N3O7S
Molecular Weight 384.38 g/mol
Physical Description Pale Beige Solid
Purity ≥98%
Storage Temperature 2-8°C
Solubility Chloroform, Dichloromethane, DMSO
Cefuroxime Oral LD50 (Rat) >10 g/kg[4]

Experimental Protocols

Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound. All steps should be performed in a chemical fume hood while wearing the appropriate PPE.

  • Preparation:

    • Calculate the required mass of this compound needed to achieve the desired stock solution concentration.

    • Obtain a sterile, conical tube or volumetric flask of the appropriate size.

    • Select a compatible solvent (e.g., DMSO).

  • Weighing:

    • Tare a clean, dry weigh boat on an analytical balance.

    • Carefully weigh the calculated amount of this compound powder. Avoid creating dust.

  • Solubilization:

    • Transfer the weighed powder to the sterile tube or flask.

    • Add a small amount of the chosen solvent to the weigh boat to rinse any remaining powder and transfer it to the tube.

    • Add the remaining solvent to reach the final desired volume.

    • Cap the tube or flask securely and vortex or sonicate until the solid is completely dissolved.

  • Storage:

    • Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at an appropriate temperature as determined by stability data (typically -20°C or -80°C for long-term storage).

Visualized Workflows

To further enhance safety and procedural clarity, the following diagrams illustrate key workflows.

Chemical_Spill_Response cluster_spill Chemical Spill Occurs cluster_assess Initial Assessment cluster_response Response Actions cluster_disposal Waste Disposal Spill Spill of Descarbamoyl Cefuroxime-d3 Powder Assess Assess the Spill - Is it large or small? - Is anyone injured? Spill->Assess Evacuate Evacuate the immediate area if necessary Assess->Evacuate If large or hazardous PPE Don appropriate PPE (respirator, gloves, goggles) Assess->PPE If small and manageable Notify Notify Lab Supervisor and EH&S Evacuate->Notify Dispose Dispose of waste according to institutional guidelines Contain Contain the spill with absorbent pads or granules PPE->Contain Clean Carefully clean up the spill - Use a plastic dustpan and brush - Avoid raising dust Contain->Clean Decontaminate Decontaminate the area with an appropriate cleaner Clean->Decontaminate Waste Collect all contaminated materials in a labeled hazardous waste container Decontaminate->Waste Waste->Dispose

Caption: Workflow for a chemical spill response.

PPE_Selection_Logic cluster_task Task Assessment cluster_hazards Hazard Identification cluster_ppe Required PPE Task Handling Descarbamoyl Cefuroxime-d3 Inhalation Inhalation of Powder (Respiratory Sensitizer) Task->Inhalation Skin Skin Contact (Skin Sensitizer) Task->Skin Eye Eye Contact (Irritant) Task->Eye Respirator NIOSH-approved Respirator Inhalation->Respirator Gloves Chemical Resistant Gloves Skin->Gloves LabCoat Lab Coat Skin->LabCoat Goggles Safety Goggles/ Face Shield Eye->Goggles

Caption: Logic for selecting appropriate PPE.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.